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Foundational

Sitagliptin N-Sulfate sodium salt chemical structure and properties

An In-Depth Technical Guide to Sitagliptin N-Sulfate Sodium Salt: Structure, Properties, and Analytical Characterization Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sitagliptin N-Sulfate Sodium Salt: Structure, Properties, and Analytical Characterization

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug development, the exhaustive characterization of an active pharmaceutical ingredient (API) is merely the starting point. A true understanding of a drug's lifecycle—from synthesis to metabolism—requires a deep dive into its related substances, including impurities, degradants, and metabolites. These entities, while often present in minute quantities, can have significant implications for safety, efficacy, and regulatory compliance.

Sitagliptin, a cornerstone in the treatment of type 2 diabetes mellitus, is a prime example. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, its mechanism is well-understood. However, the journey of the Sitagliptin molecule through the intricate pathways of human metabolism gives rise to various transformation products. Among these, Sitagliptin N-Sulfate stands out as a key Phase II metabolite.

This guide is designed for the discerning researcher, the meticulous scientist, and the drug development professional. It moves beyond a simple recitation of facts to provide a cohesive, in-depth analysis of Sitagliptin N-Sulfate sodium salt. We will explore its chemical identity, the rationale behind its formation, and, most critically, the robust analytical methodologies required for its identification and quantification. The protocols and data presented herein are not just theoretical constructs; they are grounded in the principles of sound analytical science, designed to be self-validating and reliable. Our objective is to equip you with the foundational knowledge and practical tools necessary to confidently navigate the challenges associated with this important metabolite.

Chemical Identity and Physicochemical Properties

Sitagliptin N-Sulfate is the product of sulfation at the primary amine of the parent Sitagliptin molecule.[1] It is a significant Phase II metabolite identified in preclinical studies.[1][2] For analytical and research purposes, it is typically handled as its monosodium salt.

The fundamental chemical and physical properties are crucial for developing appropriate analytical methods, understanding its behavior in solution, and ensuring proper handling and storage.

Chemical Structure

IUPAC Name: (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt.[2]

Chemical Formula: C₁₆H₁₄F₆N₅O₄S • Na.[2]

Structure: Image of the chemical structure of Sitagliptin N-Sulfate sodium salt would be placed here in a full whitepaper.

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in Table 1. This data is essential for selecting solvents for analytical sample preparation and for predicting the compound's behavior under various chromatographic conditions.

PropertyValueSource(s)
CAS Number 2470126-25-9[2]
Molecular Formula C₁₆H₁₄F₆N₅O₄S • Na[2][6]
Molecular Weight 509.4 g/mol [2][6][7]
Appearance Solid[2]
Solubility Slightly soluble in Methanol[1][2]
Parent Compound Sitagliptin[1][6]

The Genesis of Sitagliptin N-Sulfate: A Metabolic Perspective

Understanding the formation pathway of Sitagliptin N-Sulfate is fundamental to appreciating its significance. It is not typically considered a process impurity from the synthesis of Sitagliptin, nor is it a common degradant under standard stress conditions.[8][9] Instead, its origin lies in the body's natural detoxification and elimination pathways.

Sitagliptin N-Sulfate is a Phase II metabolite, formed via sulfation, and has been identified in the bile of rats following oral administration of Sitagliptin.[1][2] Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. In this case, a sulfonate group (SO₃⁻) is transferred from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the primary amine of Sitagliptin. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs).

The logical relationship for its formation is illustrated in the diagram below.

Sitagliptin Sitagliptin (Parent Drug) Metabolite Sitagliptin N-Sulfate (Phase II Metabolite) Sitagliptin->Metabolite Conjugation Reaction SULTs Sulfotransferase Enzymes (SULTs) SULTs->Metabolite PAPS PAPS (Sulfate Donor) PAPS->Metabolite Excretion Increased Water Solubility & Facilitated Excretion Metabolite->Excretion

Caption: Metabolic pathway for the formation of Sitagliptin N-Sulfate.

Comprehensive Analytical Characterization Strategy

The cornerstone of working with any drug-related substance is a robust, validated analytical method. For Sitagliptin N-Sulfate, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard.[10][11][12] The primary objective of such a method is to achieve baseline separation of the parent API, its known impurities, degradants, and metabolites like the N-Sulfate.

The Causality Behind Method Development Choices
  • Column Chemistry: A C18 column is the most common choice due to its hydrophobic nature, which provides good retention and separation for moderately polar compounds like Sitagliptin and its derivatives.[10][11] The choice of a high-purity silica backbone (e.g., BEH) minimizes secondary interactions and improves peak shape, which is critical for quantifying low-level impurities.[11]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (typically acetonitrile) is used. The buffer (e.g., phosphate or acetate) controls the pH, which is critical because Sitagliptin and its related compounds have ionizable functional groups.[3][10] Maintaining a consistent pH ensures reproducible retention times. A gradient elution is often preferred over isocratic elution to resolve compounds with a wider range of polarities and to elute highly retained components in a reasonable timeframe.[10][12]

  • Detection: A photodiode array (PDA) detector is highly recommended.[10][12] It allows for detection at a specific wavelength (e.g., 210 nm, where the analytes have significant absorbance) while also providing spectral data.[10][11][12] This spectral information is invaluable for assessing peak purity and aiding in the identification of unknown peaks.

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is a synthesized example based on established methods for Sitagliptin and its impurities.[10][11][12] It is designed to be a self-validating system, where specificity is demonstrated through forced degradation studies.

Objective: To quantify Sitagliptin N-Sulfate sodium salt and separate it from Sitagliptin and its other potential process and degradation impurities.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and PDA detector.[11]

  • Empower or similar chromatography data software.

Materials:

  • Sitagliptin N-Sulfate sodium salt reference standard.

  • Sitagliptin Phosphate reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

Parameter Condition Rationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Provides high resolution and efficiency for complex separations.[11]
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH adjusted to 7.0 with KOH solution. Buffers the system to ensure consistent ionization state and retention.[10][12]
Mobile Phase B Acetonitrile Organic modifier to elute analytes from the reversed-phase column.
Gradient Time(min) %B: 0/5, 15/50, 20/80, 22/5, 25/5 A well-designed gradient is key to resolving early-eluting polar compounds from the main analyte and late-eluting non-polar impurities.[12]
Flow Rate 0.3 mL/min Optimized for a 2.1 mm ID column to maintain efficiency without generating excessive backpressure.
Column Temp. 30 °C Enhances reproducibility by controlling viscosity and mass transfer kinetics.
Detection PDA at 210 nm Wavelength provides good sensitivity for Sitagliptin and its related structures.[10][12]

| Injection Vol. | 1.0 µL | Small injection volume is typical for UPLC to prevent column overload and band broadening.[11] |

Procedure:

  • Mobile Phase Preparation:

    • Accurately weigh and dissolve potassium phosphate monobasic in HPLC grade water to a final concentration of 0.02 M.

    • Adjust the pH to 7.0 using a dilute potassium hydroxide (KOH) or phosphoric acid solution.

    • Filter the buffer through a 0.22 µm nylon filter before use.

  • Standard Solution Preparation (Example Concentration):

    • Stock Standard (Sitagliptin N-Sulfate): Accurately weigh ~5.0 mg of Sitagliptin N-Sulfate sodium salt reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~100 µg/mL.

    • Working Standard: Further dilute the stock solution to a final concentration of ~1.0 µg/mL for analysis.

  • Sample Preparation:

    • Prepare the sample (e.g., from a forced degradation study or a biological matrix extract) in the diluent to achieve a target concentration within the calibrated range of the method.

    • Filter the final sample solution through a 0.2 µm syringe filter (e.g., PVDF or nylon) to remove particulates before injection.

  • System Suitability and Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Make five replicate injections of the working standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5.[11]

    • Inject the blank and sample solutions.

    • Inject a working standard at the end of the sequence to check for drift.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical characterization process.

cluster_prep Preparation cluster_analysis UPLC-PDA Analysis cluster_validation Method Validation / Confirmation RefStd Reference Standard (Sitagliptin N-Sulfate Na) StdPrep Prepare Working Standard (Dilution) RefStd->StdPrep Sample Test Sample (e.g., Stressed API, Bio-sample) SmpPrep Prepare Sample Solution (Dilution & Filtration) Sample->SmpPrep SST System Suitability Test (5x Standard Injections) StdPrep->SST Analysis Inject Blank, Samples, & Check Standard SmpPrep->Analysis Equil Column Equilibration Equil->SST SST->Analysis DataProc Data Processing (Integration & Quantification) Analysis->DataProc Specificity Specificity Check (Peak Purity via PDA) DataProc->Specificity LCMS LC-MS Confirmation (m/z Verification) Specificity->LCMS

Sources

Exploratory

Pharmacokinetics and Bioanalytical Profiling of the Sitagliptin N-Sulfate Metabolite (M1) in Humans

Executive Summary Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus 1. From a pharmacokinetic standpoint, sitaglipt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus 1. From a pharmacokinetic standpoint, sitagliptin is classified as a low-clearance drug with high bioavailability, primarily eliminated unchanged via the renal route 2. However, approximately 16% of the administered dose undergoes biotransformation, yielding six distinct trace metabolites 2, 3. Among these, the M1 metabolite—an N-sulfate conjugate—represents a unique Phase II metabolic pathway 3. This technical guide provides an in-depth analysis of the M1 N-sulfate metabolite, detailing its structural formation, pharmacokinetic profile, and the bioanalytical methodologies required for its precise quantification in human matrices.

The Pharmacokinetic Landscape of Sitagliptin

Following oral administration, sitagliptin exhibits a robust pharmacokinetic profile with an apparent terminal half-life of approximately 12.4 hours 2. The parent compound accounts for ~74% of the circulating radioactivity in plasma 3. Elimination is predominantly driven by active tubular secretion mediated by the human organic anion transporter-3 (hOAT-3), resulting in 79-87% of the drug being excreted unchanged in the urine 2.

Despite this, hepatic and extrahepatic metabolism play a minor but structurally diverse role. In vitro and in vivo studies indicate that Phase I metabolism is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C8 2, 4. Phase II metabolism involves sulfotransferases (SULTs) and uridine 5'-diphospho-glucuronosyltransferases (UGTs) 3, 4. None of the six identified metabolites exhibit appreciable DPP-4 inhibitory activity, rendering them pharmacologically inert 2, 3.

Table 1: Pharmacokinetic Profile of Sitagliptin and its Major Metabolites
CompoundStructural Modification% of Circulating RadioactivityPrimary Excretion RoutePharmacological Activity
Sitagliptin None (Parent Drug)~74%Renal (Unchanged)Active (DPP-4 Inhibitor)
M1 N-Sulfate Conjugate2 - 4%RenalInactive
M2 Oxidative Desaturation1 - 6%RenalInactive
M3 Ether Glucuronide< 1%RenalInactive
M4 N-Carbamoyl Glucuronide~ 1%RenalInactive
M5 Oxidative Desaturation4 - 7%RenalInactive
M6 Hydroxylated Derivatives1 - 4%RenalInactive

Structural and Mechanistic Insights into M1 (N-Sulfate)

The M1 metabolite is formed via the N-sulfation of sitagliptin 4. Sitagliptin possesses a primary amine on its beta-amino acid moiety, which serves as the nucleophilic acceptor for the sulfonate group transferred by Phase II sulfotransferases (SULTs).

The addition of the sulfate group (-SO₃) increases the molecular weight by 80 Da, shifting the exact mass from 407.31 Da to 487.31 Da 5. In positive electrospray ionization (ESI+), the M1 metabolite yields a characteristic protonated precursor ion [M+H]⁺ at m/z 488.08 5.

(Note: While foundational regulatory documents and primary literature designate the N-sulfate conjugate as M1 2, [[3]](), some independent metabolomic profiling studies have alternatively labeled this specific m/z 488 peak as M7 5. For consistency with global regulatory standards, this guide utilizes the M1 designation.)

MetabolicPathway cluster_Phase1 Phase I Metabolism (CYP3A4 / CYP2C8) cluster_Phase2 Phase II Metabolism (SULTs / UGTs) Sitagliptin Sitagliptin (Parent) Active DPP-4 Inhibitor M2 M2 & M5 Oxidative Desaturation Sitagliptin->M2 CYP3A4 M6 M6 Hydroxylated Derivatives Sitagliptin->M6 CYP3A4 M1 M1 (N-Sulfate) Primary Amine Sulfation m/z 488.08 Sitagliptin->M1 SULTs M4 M4 & M3 Glucuronide Conjugates Sitagliptin->M4 UGTs Excretion Renal Excretion via hOAT-3 (Inactive Metabolites) M2->Excretion M6->Excretion M1->Excretion M4->Excretion

Sitagliptin metabolic pathways highlighting the Phase II N-sulfation to form the M1 metabolite.

Bioanalytical Methodology: LC-MS/MS Protocol for M1

Rationale & Causality: Quantifying the M1 N-sulfate metabolite in human plasma or urine presents a unique chromatographic challenge. Due to the highly polar and hydrophilic nature of the sulfate group, traditional reversed-phase (C18) columns fail to retain M1 adequately, causing it to co-elute with the solvent front and suffer from severe matrix-induced ion suppression. To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated 5. HILIC leverages a water-enriched layer on the stationary phase, providing superior retention, sharper peak shapes, and enhanced ESI+ sensitivity for polar conjugates.

Self-Validating Protocol: To ensure trustworthiness, this protocol incorporates an isotopically labeled internal standard (IS) to correct for extraction recovery variances and matrix effects, creating a self-validating quantitative system.

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma/urine into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 10 ng/mL of[¹³C, ¹⁵N]-Sitagliptin IS. Causality: Cold ACN instantly denatures and precipitates binding proteins while maintaining the solubility of the highly polar M1 metabolite in the organic/aqueous supernatant.

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Extract 100 µL of the particle-free supernatant into an autosampler vial for injection.

Step 2: Chromatographic Separation (ZIC-HILIC)
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm) maintained at 40°C 5.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.0). Causality: The acidic pH ensures that the primary amine of the parent drug remains fully protonated, while the N-sulfate group remains ionized, stabilizing the electrostatic interactions with the zwitterionic stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Initiate at 90% B (highly organic to promote retention on HILIC), linearly decrease to 50% B over 5 minutes to elute polar analytes, hold for 2 minutes, and re-equilibrate at 90% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM Detection)
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Sitagliptin (Parent): m/z 408.1 → 235.1

    • M1 (N-Sulfate): m/z 488.08 → 408.1 5. Causality: The primary fragmentation pathway for M1 involves the neutral loss of the labile sulfate group (80 Da) during Collision-Induced Dissociation (CID), yielding the stable parent sitagliptin ion 5.

  • Collision Energy (CE): 15–20 eV (optimized for the neutral loss of SO₃).

BioanalyticalWorkflow Sample 1. Sample Collection (Plasma/Urine) Extraction 2. Extraction (Protein PPT / Cold ACN) Sample->Extraction LC 3. UHPLC Separation (ZIC-HILIC Column) Extraction->LC MS 4. ESI+ MS/MS (MRM: 488.1 -> 408.1) LC->MS Data 5. Data Analysis (Quantification) MS->Data

Step-by-step bioanalytical LC-MS/MS workflow for the quantification of the M1 N-sulfate metabolite.

References

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG)
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: ResearchGate (Vincent SH et al., Drug Metab Dispos)
  • Source: European Medicines Agency (EMA)
  • Source: European Medicines Agency (EMA)

Sources

Foundational

Synthesis Pathway and Isolation of Sitagliptin N-Sulfate Sodium Salt: A Technical Guide

Executive Summary Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of Type 2 diabetes. While the drug is primarily eliminated via renal excretion in its unchanged f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of Type 2 diabetes. While the drug is primarily eliminated via renal excretion in its unchanged form, a measurable fraction undergoes Phase II metabolism to yield Sitagliptin N-sulfate[1]. The synthesis and isolation of this specific metabolite as a stable sodium salt (CAS: 2470126-25-9)[2] is a critical requirement for pharmacokinetic tracking, toxicology screening, and wastewater environmental monitoring. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and isolation strategies for synthesizing Sitagliptin N-sulfate sodium salt.

Mechanistic Pathway of N-Sulfation

The chemical architecture of sitagliptin features a primary amine at the 2-position of its fluorinated butane backbone. In vivo, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to this amine[1]. To replicate this Phase II biotransformation synthetically, the primary amine must act as a nucleophile against an electrophilic sulfating agent.

Causality of Reagent Selection: Direct sulfation using chlorosulfonic acid or fuming sulfuric acid is highly exothermic and overly harsh, risking the degradation of sitagliptin's trifluoromethyl-substituted triazolopyrazine ring. Instead, a Sulfur trioxide-pyridine ( SO3​⋅Py ) complex is utilized[3]. SO3​⋅Py is a mild, selective electrophile that effectively targets the primary amine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Following the formation of the intermediate pyridinium sulfamate, a controlled cation exchange is strictly required. Sulfamic acids are notoriously labile and prone to acid-catalyzed desulfation. By immediately neutralizing the intermediate and exchanging the pyridinium ion for a sodium ion, the N-S bond is stabilized, yielding the final Sitagliptin N-Sulfate Sodium Salt[2].

Pathway Sit Sitagliptin Free Base (Parent Drug) Intermediate Pyridinium Sitagliptin N-Sulfate Sit->Intermediate DMF, 0°C to RT SO3 SO3·Pyridine Complex (Sulfating Agent) SO3->Intermediate Product Sitagliptin N-Sulfate Sodium Salt Intermediate->Product pH 7.5-8.0 Ion Exchange NaExchange Dowex Na+ Resin (Cation Exchange) NaExchange->Product

Chemical synthesis pathway of Sitagliptin N-Sulfate Sodium Salt.

Detailed Synthesis Workflow

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the workflow to ensure that causality and chemical integrity are maintained at every step.

Step 1: Preparation of Sitagliptin Free Base

Sitagliptin is typically sourced as a phosphate monohydrate salt, which must be neutralized to liberate the nucleophilic primary amine.

  • Dissolve Sitagliptin phosphate monohydrate (1.0 eq) in deionized water.

  • Slowly add 1N NaOH dropwise while stirring until the solution reaches a basic pH.

  • IPC (Self-Validation): Verify the aqueous layer pH is 10 using a calibrated pH meter to ensure complete deprotonation.

  • Extract the aqueous layer three times with Dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free base as a solid.

Step 2: N-Sulfation Reaction
  • Dissolve the Sitagliptin free base (1.0 eq) in anhydrous DMF under an inert Argon atmosphere to prevent moisture-induced quenching of the sulfating agent.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add SO3​⋅Py complex (1.5 to 2.0 eq) in small portions to control the mild exotherm[3].

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the parent mass (m/z 408.1) is depleted and the N-sulfate mass (m/z 486.08, [M-H] ) dominates the chromatogram[1].

Step 3: Quenching and Cation Exchange
  • Quench the reaction by pouring the mixture into crushed ice/cold water.

  • Immediately adjust the pH to 7.5–8.0 using saturated aqueous NaHCO3​ .

  • IPC (Self-Validation): Continuous pH monitoring is critical here. Allowing the pH to drop below 6.0 will trigger the hydrolysis of the newly formed sulfamate back to the free amine.

  • Pass the neutralized aqueous solution through a column packed with Dowex 50W-X8 cation exchange resin (Na + form) to quantitatively swap residual pyridinium ions for sodium ions.

Step 4: Isolation and Purification
  • Concentrate the aqueous eluate under reduced pressure. Crucial: Maintain the water bath temperature below 40 °C to prevent thermal degradation of the N-Sulfate bond.

  • Purify the crude residue via preparative reverse-phase HPLC (C18 stationary phase). Use a mobile phase gradient of Water/Acetonitrile buffered with 10 mM Ammonium Bicarbonate (pH 7.8) to maintain stability.

  • Pool the fractions containing the pure product and lyophilize (freeze-dry) to yield Sitagliptin N-Sulfate Sodium Salt as a white, slightly methanol-soluble solid[2].

Workflow Step1 1. Free Base Preparation NaOH extraction into DCM (pH ≥ 10) Step2 2. N-Sulfation SO3·Py in Anhydrous DMF (0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring LC-MS (Target m/z 486.08[M-H]-) Step2->Step3 Step4 4. Quenching & Neutralization Cold H2O, adjust to pH 7.5-8.0 Step3->Step4 Step5 5. Cation Exchange Dowex 50W-X8 (Na+ form) Step4->Step5 Step6 6. Purification & Lyophilization Prep-HPLC (pH 7.8 buffer) Step5->Step6

Step-by-step experimental workflow for the isolation of Sitagliptin N-Sulfate.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, the isolated solid must be validated against the following quantitative analytical parameters[2].

Analytical TechniqueTarget Specification / Expected Signal
Molecular Formula C16​H14​F6​N5​O4​S⋅Na
Formula Weight 509.4 g/mol
HRMS (ESI-Negative) Calculated for [M−Na]− : 486.05; Found: ~486.08
1 H-NMR ( CD3​OD ) Distinct deshielding of the CH proton at the 2-position of the butyl chain; absence of the free primary amine protons.
FT-IR Spectroscopy Presence of strong S=O asymmetric and symmetric stretching bands at ~1250 cm−1 and ~1050 cm−1 .
UPLC Purity 95% (UV detection at 207 nm)
Storage & Stability Store at -20 °C as a solid; stable for 4 years under inert gas.

References

  • Title: Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs Source: Drug Metabolism and Disposition (PubMed) URL: [Link]

  • Title: Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Exploratory

In Vitro Metabolism of Sitagliptin to its N-Sulfate Derivative: Mechanistic Insights and Advanced Methodologies

Executive Summary Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. While the drug exhibits excellent oral bioavai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. While the drug exhibits excellent oral bioavailability and is primarily eliminated unchanged via renal excretion (approximately 87% in humans)[1], it undergoes minor but highly specific Phase I and Phase II biotransformations[2]. Among these, the formation of the N-sulfate conjugate (historically designated as metabolite M1 or M7) represents a critical Phase II metabolic pathway, accounting for 2–4% of the circulating radioactivity in human plasma[1].

Historically, standard in vitro assays using Human Liver Microsomes (HLMs) failed to generate the M1 N-sulfate derivative, creating a discrepancy between in vivo and in vitro metabolic profiles during early regulatory submissions[2]. This whitepaper addresses the causality behind this "missing metabolite" phenomenon and provides a highly validated, self-contained protocol for the successful in vitro generation and LC-MS/MS characterization of sitagliptin N-sulfate.

Part 1: Mechanistic Grounding & The Causality of N-Sulfation

To successfully generate the N-sulfate derivative in vitro, researchers must understand the structural and enzymatic causality driving the reaction.

Structural Basis of the Substrate

Sitagliptin contains a primary amine on its β -amino acid derivative backbone. This primary amine is the specific nucleophilic site targeted for Phase II conjugation. Unlike hydroxyl or phenolic groups, which are common targets for sulfation, the sulfation of a primary aliphatic amine forms a sulfamate (N-sulfate) linkage.

The Enzymatic Paradox: Why Standard Microsomes Fail

During early drug development, sitagliptin was incubated with standard HLMs, which successfully generated Phase I oxidative metabolites (via CYP3A4 and CYP2C8) but failed to produce the N-sulfate conjugate[2]. The causality for this failure is twofold:

  • Enzyme Localization: Sulfotransferases (SULTs) are predominantly cytosolic enzymes. The ultracentrifugation process used to prepare microsomes washes away the cytosolic fraction, effectively removing the SULTs required for the reaction.

  • Cofactor Absence: SULTs possess an absolute requirement for the high-energy sulfate donor 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) . Standard microsomal assays are typically supplemented only with NADPH (for CYPs) or UDPGA (for UGTs).

To bridge this gap, modern in vitro workflows mandate the use of either primary hepatocytes (which contain the complete intracellular machinery)[3] or S9 fractions (which contain both microsomal and cytosolic proteins) explicitly supplemented with exogenous PAPS.

Pathway Sita Sitagliptin (Primary Amine) SULT Cytosolic SULTs (Sulfotransferase) Sita->SULT Substrate PAPS PAPS (Sulfate Donor) PAPS->SULT Cofactor NSulf Sitagliptin N-Sulfate (M1 Metabolite) SULT->NSulf Sulfation PAP PAP (Byproduct) SULT->PAP Cleavage

Sitagliptin N-sulfation pathway via cytosolic sulfotransferases and PAPS.

Part 2: Self-Validating Experimental Protocols

The following protocols establish a self-validating system. By running parallel controls (e.g., minus-PAPS and heat-inactivated S9), researchers can definitively confirm that the observed N-sulfate peak is an enzymatically driven metabolite rather than an artifact.

Protocol 1: In Vitro Generation via PAPS-Supplemented S9 Fractions

While primary hepatocytes are the gold standard for holistic metabolism[3], S9 fractions offer higher throughput and direct control over cofactor kinetics.

Reagents Required:

  • Human or Rat Liver S9 fraction (20 mg/mL protein stock).

  • Sitagliptin phosphate (10 mM stock in DMSO).

  • PAPS (3'-Phosphoadenosine-5'-phosphosulfate lithium salt).

  • Potassium phosphate buffer (100 mM, pH 7.4) containing 5 mM MgCl2​ .

Step-by-Step Methodology:

  • Matrix Preparation: Dilute the S9 fraction in the potassium phosphate buffer to achieve a final protein concentration of 2.0 mg/mL. Causality: MgCl2​ is included as a critical divalent cation required to stabilize the SULT-PAPS binding pocket.

  • Substrate Spiking: Add sitagliptin to achieve a final incubation concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent SULT inhibition.

  • Pre-Incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding PAPS to a final concentration of 100 µM.

    • Self-Validation Control: In a parallel tube, add an equivalent volume of blank buffer instead of PAPS. The N-sulfate derivative must be absent in this control.

  • Incubation: Incubate the mixture at 37°C for 120 minutes. Causality: Sitagliptin is a low-clearance drug; extended incubation times are required to generate detectable levels of the N-sulfate derivative (typically yielding <0.1% conversion)[3].

  • Reaction Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an appropriate internal standard. Causality: Cold ACN instantly denatures the SULT enzymes and precipitates the S9 proteins, preventing further metabolism or degradation.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial for analysis.

Workflow Prep 1. Matrix Prep (Hepatocytes or S9) Cofactor 2. Cofactor Addition (PAPS 100 µM) Prep->Cofactor Incubate 3. Incubation (37°C, 120 min) Cofactor->Incubate Quench 4. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 5. Centrifugation (14,000 x g) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (ZIC-HILIC, ESI±) Centrifuge->LCMS

Step-by-step in vitro workflow for generating and detecting sitagliptin N-sulfate.

Protocol 2: LC-MS/MS Detection and Structural Characterization

Because the N-sulfate derivative is highly polar, traditional C18 reverse-phase chromatography may result in poor retention. Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is highly recommended[3].

Chromatographic Conditions:

  • Column: ZIC-HILIC (2.1 × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at high organic (e.g., 80% B) and ramp down to highly aqueous conditions to elute the polar N-sulfate metabolite.

Mass Spectrometry (ESI-QTOF or Triple Quadrupole): The N-sulfate metabolite ( C16​H15​F6​N5​O4​S ) has a nominal mass of 487 Da[4]. It can be detected in both positive and negative electrospray ionization (ESI) modes, though negative mode offers superior specificity for the sulfate moiety.

  • Positive Mode (ESI+): Look for the protonated molecular ion [M+H]+ at m/z 488.08. Collision-induced dissociation (CID) will yield a characteristic neutral loss of 80 Da ( SO3​ ), generating the fragment ion m/z 408.08 (corresponding to the parent sitagliptin backbone)[3].

  • Negative Mode (ESI-): Look for the deprotonated molecular ion [M−H]− at m/z 486.06. CID will yield highly specific diagnostic fragment ions at m/z 79.95 ( SO3−​ ) and m/z 95.97 ( SO4−​ )[4].

Part 3: Data Presentation & System Comparison

To aid in experimental design, the following tables summarize the critical variables and analytical parameters required for this workflow.

Table 1: Comparative In Vitro Systems for Sitagliptin Metabolism
In Vitro SystemCytosolic SULT PresenceRequired Exogenous CofactorsSuitability for N-Sulfate Generation
Human Liver Microsomes (HLMs) Absent (Washed out)NADPH, UDPGAPoor (Historically failed to generate M1)
Liver S9 Fractions PresentNADPH, UDPGA, PAPS Excellent (Requires exogenous PAPS)
Primary Hepatocytes Present (Intact cell)None (Endogenous supply)Excellent (Gold standard for physiological ratio)
Table 2: LC-MS/MS Parameters for Sitagliptin and N-Sulfate Derivative
CompoundIonization ModePrecursor Ion (m/z)Primary Product Ions (m/z)Diagnostic Structural Feature
Sitagliptin (Parent) ESI (+)408.10 [M+H]+ 235.0, 174.0Intact triazolopiperazine ring
Sitagliptin N-Sulfate ESI (+)488.08 [M+H]+ 408.08Neutral loss of 80 Da ( SO3​ )
Sitagliptin N-Sulfate ESI (-)486.06 [M−H]− 79.95, 95.97Direct detection of SO3−​ and SO4−​

References

  • Januvia (sitagliptin) - European Medicines Agency (EMA) Assessment Report Source: European Medicines Agency (europa.eu) URL:[Link]

  • Center for Drug Evaluation and Research - Sitagliptin Approval Package Source: U.S. Food and Drug Administration (fda.gov) URL:[Link]

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes Source: Journal of Drug Metabolism & Toxicology (longdom.org) URL:[Link]

  • Sitagliptin-N-sulfate Mass Spectrometry Data Source: MassBank of North America / MassBank.jp URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on Sitagliptin N-Sulfate Sodium Salt: Chemical Profiling, Safety Data, and Analytical Methodologies

Executive Summary In the landscape of drug development and pharmacokinetic (PK) profiling, identifying and quantifying drug metabolites is critical for assessing efficacy, toxicity, and regulatory compliance. Sitagliptin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and pharmacokinetic (PK) profiling, identifying and quantifying drug metabolites is critical for assessing efficacy, toxicity, and regulatory compliance. Sitagliptin N-Sulfate sodium salt is a specialized Phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor (-)-sitagliptin[1]. While present only as a minor clearance product in vivo, its isolation and structural confirmation are essential for completing the mass balance and metabolic profiling of sitagliptin in preclinical models and human subjects[2].

This whitepaper provides an authoritative, in-depth technical analysis of Sitagliptin N-Sulfate, detailing its chemical identity, safety parameters, metabolic pathways, and a self-validating analytical methodology for its detection.

Chemical Identity and Structural Profiling

In chemical registries and pharmaceutical reference standards, this metabolite is tracked under two primary CAS registry numbers, depending on its salt form. The parent sulfamic acid form is registered as CAS 940002-57-3 [3], while the commercially utilized monosodium salt is registered as CAS 2470126-25-9 [4].

To facilitate rapid reference, the quantitative and physicochemical data for the sodium salt form are summarized below:

Property / ParameterValue / Specification
Compound Name Sitagliptin N-Sulfate (sodium salt)
CAS Registry Number (Sodium Salt) 2470126-25-9[4]
CAS Registry Number (Acid Form) 940002-57-3[3]
Molecular Formula C₁₆H₁₄F₆N₅O₄S • Na[4]
Formula Weight 509.4 g/mol [4]
Purity Standard ≥95% (Solid Formulation)[4]
Solubility Slightly soluble in Methanol[5]
Target Precursor Ion (m/z) 488.08[2]

Pharmacokinetics and Metabolic Pathway

Metabolism of sitagliptin is generally minimal, with the majority of the drug excreted unchanged. However, a fraction undergoes Phase I and Phase II biotransformation. Sitagliptin N-Sulfate is formed via a Phase II sulfation pathway[1].

Mechanistic Causality: Sulfation is driven by hepatic sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. The addition of the highly polar sulfate group to the nucleophilic nitrogen of sitagliptin drastically increases the molecule's hydrophilicity. This physiological modification is a targeted clearance mechanism designed to facilitate active efflux by hepatobiliary transporters, which explains why this specific metabolite is predominantly recovered in rat bile following oral administration[1]. In human excreta, it represents a minor pathway, accounting for approximately 0.07% of the radiolabeled dose[2].

Metabolism Sitagliptin (-)-Sitagliptin (Parent Drug) Liver Hepatic Sulfotransferases (Phase II Metabolism) Sitagliptin->Liver Hepatic Uptake Sulfate Sitagliptin N-Sulfate (Target Metabolite) Liver->Sulfate Sulfation (PAPS Donor) Excretion Biliary Excretion (In Vivo Models) Sulfate->Excretion Efflux Transport

Phase II sulfation pathway of sitagliptin into its N-sulfate metabolite.

Safety Data & Handling Protocols

When utilized as a laboratory reference standard, Sitagliptin N-Sulfate sodium salt must be handled in accordance with strict Safety Data Sheet (SDS) guidelines.

Hazard Identification: Based on the formulation and structural analogs, the substance carries specific GHS hazard statements, notably H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[6].

Handling and Storage Causality:

  • Storage Temperature (-20°C): The compound must be stored at -20°C[5]. Causality: Sulfamate groups can be susceptible to slow hydrolysis at room temperature, especially in the presence of ambient moisture. Sub-zero storage arrests kinetic degradation, ensuring a stability shelf-life of ≥ 4 years[5].

  • Reconstitution: Stock solutions should be prepared in methanol (purged with an inert gas like nitrogen or argon)[5]. Causality: Purging displaces dissolved oxygen, preventing oxidative degradation of the molecule during prolonged liquid-state storage.

  • PPE Requirements: Nitrile gloves, safety goggles with side-shields, and localized exhaust ventilation are mandatory to mitigate the risks associated with H317 and H319[6].

Analytical Methodology: LC-MS/MS Detection Protocol

Because Sitagliptin N-Sulfate is a minor metabolite (<0.1% abundance), its detection requires a highly sensitive, self-validating analytical system. The following protocol leverages Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled with High-Resolution Tandem Mass Spectrometry (HR-MS/MS)[2].

Step-by-Step Self-Validating Protocol

Step 1: Matrix Quenching and Protein Precipitation

  • Action: To 100 µL of biological sample (bile or plasma), add 300 µL of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., Sitagliptin-d4).

  • Causality: Cold organic solvent immediately denatures metabolic enzymes, preventing ex vivo degradation of the labile sulfate group. The inclusion of the internal standard creates a self-validating loop: it corrects for extraction losses and normalizes matrix-induced ion suppression during MS analysis.

Step 2: Centrifugation and Reconstitution

  • Action: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Evaporate the supernatant under a gentle nitrogen stream and reconstitute in 95:5 Acetonitrile:Water containing 10 mM ammonium acetate.

  • Causality: Nitrogen evaporation concentrates the ultra-low-abundance metabolite. The high-organic reconstitution solvent is specifically tailored for HILIC column loading; injecting highly aqueous samples onto a HILIC column causes severe peak broadening and loss of resolution.

Step 3: Chromatographic Separation (ZIC-HILIC)

  • Action: Inject 5 µL onto a ZIC-HILIC column maintained at 40°C.

  • Causality: Standard C18 reversed-phase columns fail to retain highly polar sulfated metabolites, causing them to elute in the void volume. The ZIC-HILIC stationary phase provides an orthogonal retention mechanism, effectively retaining the polar N-sulfate group and resolving it (retention time tR​≈5.12 min) from other structurally similar hydroxylated isomers[2].

Step 4: High-Resolution MS/MS Structural Confirmation

  • Action: Operate the mass spectrometer in electrospray ionization (ESI) mode. Isolate the precursor ion at m/z 488.08 and apply collision-induced dissociation (CID)[2].

  • Causality: CID triggers a highly characteristic fragmentation pathway. The self-validating structural hallmark for this metabolite is the neutral loss of the phenolic sulfate group (80 Da )[2]. Detecting the resulting product ion confirms the exact structural identity of the metabolite, differentiating it from isobaric glucuronide conjugates or background noise.

Workflow Sample Biological Matrix (Bile/Plasma) Prep Protein Precipitation (Cold Acetonitrile) Sample->Prep Matrix Quenching LC ZIC-HILIC Separation (Polar Retention) Prep->LC Supernatant Injection MS HR-MS/MS Detection (m/z 488.08) LC->MS Isomeric Resolution Data Structural Validation (80 Da Neutral Loss) MS->Data CID Fragmentation

Self-validating LC-MS/MS analytical workflow for sitagliptin N-sulfate.

Conclusion

Sitagliptin N-Sulfate sodium salt serves as a vital biomarker for understanding the complete Phase II metabolic clearance of sitagliptin. By strictly adhering to sub-zero storage protocols and utilizing orthogonal HILIC-MS/MS methodologies, researchers can overcome the challenges of its high polarity and low physiological abundance, ensuring robust, reproducible pharmacokinetic data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate." PubChem. Available at:[Link]

  • Longdom Publishing. "Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC-MS/MS." Journal of Chromatography & Separation Techniques. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Sitagliptin N-Sulfate Sodium Salt

Abstract & Introduction Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. During its metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. During its metabolism, Sitagliptin undergoes phase II biotransformation to form metabolites such as Sitagliptin N-Sulfate.[1][2] The characterization and quantification of such metabolites are critical in drug metabolism and pharmacokinetic (DMPK) studies to understand the complete disposition of the drug.

The Sitagliptin N-Sulfate metabolite is a highly polar molecule due to the presence of the sulfamate group, presenting a significant challenge for retention and separation using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Standard C18 columns often result in poor retention, with the analyte eluting in or near the solvent front, leading to inadequate resolution from excipients or other polar impurities.[4]

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust, stability-indicating HPLC method for the determination of Sitagliptin N-Sulfate sodium salt. The narrative emphasizes the scientific rationale behind methodological choices, from column and mobile phase selection to validation according to the International Council for Harmonisation (ICH) guidelines.[5][6]

The Analytical Challenge: Physicochemical Properties & Strategic Approach

A successful HPLC method hinges on understanding the analyte's physicochemical properties.

  • Analyte: Sitagliptin N-Sulfate Sodium Salt

  • Molecular Formula: C₁₆H₁₄F₆N₅O₄S • Na[1][2]

  • Molecular Weight: 509.4 g/mol [1][2]

  • Key Feature: The presence of the ionic sulfamate group imparts high polarity and aqueous solubility. This is in contrast to the parent Sitagliptin molecule, which is significantly more hydrophobic.

  • Solubility: While the sodium salt form enhances aqueous solubility, it is only slightly soluble in organic solvents like methanol.[1][2]

This high polarity is the central challenge. In traditional reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase, very polar compounds have minimal interaction with the stationary phase and are swept through the column quickly.[7][8][9] To overcome this, a chromatographic system that promotes the retention of polar analytes is required.

Strategic Options for Polar Analyte Retention

Several HPLC modes can be employed for retaining highly polar compounds.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. It provides excellent retention for very polar compounds but can sometimes suffer from longer equilibration times and sensitivity to the water content in the sample and mobile phase.

  • Polar-Embedded/Polar-Endcapped RP Columns: These are modified C18 columns that incorporate a polar group (e.g., amide, carbamate) near the silica surface or use polar endcapping reagents. This modification allows the column to be more wettable in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding, dipole-dipole) for retaining polar analytes.[10]

  • Porous Graphitic Carbon (PGC) Columns: These columns offer a unique retention mechanism based on the polarizability of the analyte and the flat, crystalline surface of the graphite, making them exceptionally effective for retaining very polar compounds.[4]

For this application, a polar-endcapped reversed-phase column is selected as the primary strategy. This approach offers a good balance of polar analyte retention, robustness, and familiarity for labs accustomed to reversed-phase methods, making it a versatile starting point.

Systematic Method Development Workflow

A structured, risk-based approach is essential for developing a robust analytical method, as outlined in ICH Q14.[11] The workflow follows a logical progression from initial screening to final validation.

Method_Development_Workflow ATP Step 1: Define Analytical Target Profile (ATP) Scouting Step 2: Initial Method Scouting - Column Selection (Polar C18) - Mobile Phase Screening (pH, Organic) - Wavelength Selection ATP->Scouting Define Goals Optimization Step 3: Method Optimization - Gradient Shape & Time - Flow Rate & Temperature - Buffer Concentration Scouting->Optimization Identify Key Parameters Forced_Deg Step 4: Forced Degradation - Assess Peak Purity - Ensure Specificity Optimization->Forced_Deg Confirm Stability-Indicating Ability Validation Step 5: Method Validation (ICH Q2) - Linearity, Accuracy, Precision - LOD/LOQ, Robustness Forced_Deg->Validation Prove Fitness for Purpose Final_Method Final, Validated Stability-Indicating Method Validation->Final_Method Method is Ready

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Methodologies

Instrumentation, Reagents, and Materials
  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) or UV detector, autosampler, and column thermostat.

  • Chromatography Column: Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm (or equivalent polar-endcapped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Formate (Analytical Grade)

    • Formic Acid (Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: Sitagliptin N-Sulfate sodium salt (>95% purity)[12]

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of deionized water to prepare a 10 mM solution.

    • Filter the solution through a 0.45 µm nylon membrane filter.

    • Adjust the pH to 3.5 with formic acid. This acidic pH ensures that any residual silanols on the stationary phase are protonated, minimizing peak tailing.

  • Mobile Phase B (Organic):

    • Use 100% Acetonitrile (HPLC Grade).

    • Filter through a 0.45 µm nylon membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of Sitagliptin N-Sulfate sodium salt reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity & Accuracy):

    • Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 5 - 150 µg/mL).

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a sharp, symmetrical peak for Sitagliptin N-Sulfate with a suitable retention time, well-resolved from the solvent front.

ParameterCondition
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-12 min: 10% to 50% B; 12-15 min: 50% B; 15.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm (based on UV maxima of parent Sitagliptin)[13]
Run Time 18 minutes

Method Validation Protocol (ICH Q2(R2) Framework)

The optimized method must be validated to demonstrate its fitness for the intended purpose.[6][14]

Validation_Parameters Validation Method Validation Specificity Specificity & Stability-Indicating Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Specificity and Stability-Indicating Properties

The method's ability to unequivocally assess the analyte in the presence of potential interferences must be demonstrated.

  • Protocol for Forced Degradation:

    • Prepare separate solutions of the analyte (approx. 100 µg/mL).

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60 °C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60 °C for 2 hours. Neutralize before injection.[15]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.[16]

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours, then prepare the solution.[16]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside a non-degraded standard and a blank. Use a PDA detector to assess peak purity of the Sitagliptin N-Sulfate peak in the stressed samples.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is free from co-eluting degradation products, as demonstrated by peak purity analysis.

Linearity
  • Protocol: Prepare at least five concentrations of Sitagliptin N-Sulfate across a range of 5% to 150% of the target analytical concentration (e.g., 5, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a calibration curve of mean peak area versus concentration and determine the linearity using the least squares regression method.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (as % Recovery)
  • Protocol: Prepare samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. If a matrix (e.g., formulation placebo) is available, spike the analyte into the matrix.

  • Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[17]

  • Protocol for Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day under the same conditions.

  • Protocol for Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, preferably with a different analyst and/or instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: %RSD ≤ 2.0%.[18]

LOD & LOQ
  • Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio.

  • Analysis: Sequentially inject solutions of decreasing concentration.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1. The precision (%RSD) at the LOQ should also be acceptable (<10%).

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time:

    • Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7).

  • Analysis: Inject a standard solution under each condition and evaluate system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

  • Acceptance Criteria: The system suitability parameters should remain within predefined limits, and no significant change in resolution or peak shape should be observed.

Expected Validation Summary

The developed method is expected to meet the following performance criteria:

Validation ParameterExpected Result / Acceptance Criteria
Specificity No interference from blanks or degradation products. Peak Purity Index > 0.999.
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~0.5 µg/mL (S/N ≥ 3)
LOQ ~1.5 µg/mL (S/N ≥ 10)
Robustness System suitability passes under all varied conditions.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a stability-indicating HPLC method for the challenging polar analyte, Sitagliptin N-Sulfate sodium salt. By selecting a polar-endcapped C18 column and optimizing the mobile phase pH and gradient, sufficient retention and resolution were achieved. The outlined protocol provides a clear pathway for full method validation in accordance with ICH Q2(R2) guidelines.[5][11] This robust method is fit for purpose and can be confidently deployed for routine quality control, stability testing, and quantitative analysis in support of drug metabolism and pharmacokinetic studies.

References

  • Vertex AI Search. (2025, October 1). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Saleh, O. A., El-Azzouny, A. A. E., Aboul-Enein, H. Y., & Badawey, A. M. A validated stability indicating HPLC method for determination of sitagliptin. SciSpace. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, May 15). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Retrieved from [Link]

  • ResearchGate. (2025, November 15). Development and Validation of an HPLC Method for the Quantification of Sitagliptin in Plasma and Tablet Dosage Form. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Al-Adl, S. M., et al. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Retrieved from [Link]

  • International Journal of Current Science Research and Review. (2024, August 8). Various Analytical Methods for Analysis of Sitagliptin. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.... Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. RP- HPLC METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF SITAGLIPTIN PHOSPHATE AND METFORMIN HYDROCHLORIDE IN PHARMACEUTICAL D. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, April 30). A Validated HPLC Stability Indicating Method for the Determination of Sitagliptin in Bulk Drug Substance and Tablets. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. Sitagliptin N-sulfate. PubChem Compound Database. Retrieved from [Link]

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Retrieved from [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of Sitagliptin N-Sulfate in Human Plasma

Introduction & Clinical Relevance Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM). While sitagliptin is pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM). While sitagliptin is predominantly eliminated unchanged via renal excretion, a minor but clinically significant fraction undergoes hepatic and intestinal phase II metabolism [2].

One of the primary phase II metabolites is Sitagliptin N-Sulfate (also referred to as M6 or M7 in various metabolic profiling studies) [1]. Formed via sulfotransferase (SULT) activity, this metabolite is highly polar and presents unique bioanalytical challenges. Accurate quantification of Sitagliptin N-Sulfate in human plasma is critical for comprehensive pharmacokinetic (PK) profiling, assessing metabolic clearance in patients with renal impairment, and evaluating potential drug-drug interactions (DDIs) during drug development.

This application note provides a fully validated, self-validating LC-MS/MS methodology utilizing Solid Phase Extraction (SPE) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) to achieve robust quantification of Sitagliptin N-Sulfate.

Mechanistic Insights & Methodological Rationale (E-E-A-T)

To ensure a self-validating and rugged assay, every step of this protocol has been designed with strict causality in mind, addressing the specific physicochemical properties of the N-sulfate conjugate [3].

Metabolism & Pathway Dynamics

Sitagliptin contains a basic triazolopyrazine moiety and a primary amine. Phase II sulfation adds a permanently charged, strongly acidic sulfate group (+80 Da), creating a zwitterionic molecule under physiological conditions.

G Sitagliptin Sitagliptin (Parent Drug, m/z 408.1) SULT Sulfotransferase (SULT) Phase II Metabolism Sitagliptin->SULT Hepatic/Intestinal Metabolism NSulfate Sitagliptin N-Sulfate (Metabolite, m/z 488.1) SULT->NSulfate Sulfation (+80 Da) Excretion Renal Excretion (Urine) NSulfate->Excretion Clearance

Sitagliptin Phase II metabolism pathway to the polar Sitagliptin N-Sulfate metabolite.

Causality in Method Design
  • Why ZIC-HILIC Chromatography? Traditional reversed-phase (C18) columns fail to adequately retain highly polar, charged phase II metabolites without the use of ion-pairing reagents, which severely suppress MS ionization. ZIC-HILIC columns utilize a zwitterionic stationary phase that provides excellent retention and peak symmetry for polar metabolites using MS-friendly mobile phases (e.g., ammonium acetate/acetonitrile) [1].

  • Why Weak Anion Exchange (WAX) SPE? The N-sulfate metabolite possesses a strongly acidic sulfate group. WAX sorbents retain strong acids tightly at neutral/acidic pH. By washing with methanol, we eliminate neutral lipids and plasma phospholipids—the primary culprits of matrix effects in ESI. Elution with a basic organic solvent disrupts the ionic interaction, yielding a highly purified extract.

  • Why ESI Positive Mode? While sulfates are traditionally analyzed in negative mode, the sitagliptin backbone retains a highly basic triazolopyrazine group that protonates efficiently in positive electrospray ionization (ESI+). ESI+ yields a highly specific neutral loss of the sulfate group ( SO3​ , 80 Da), generating a robust quantifier fragment at m/z 408.1 with superior signal-to-noise ratios [1].

  • Self-Validating System: The protocol mandates the use of a matched stable isotope-labeled internal standard (SIL-IS), Sitagliptin-d4 N-Sulfate. Because the SIL-IS co-elutes exactly with the analyte, it dynamically corrects for any well-to-well variations in SPE recovery and instantaneous matrix suppression at the MS source.

Materials & Reagents

  • Reference Standards: Sitagliptin N-Sulfate sodium salt (Purity 95%)[4] and Sitagliptin-d4 N-Sulfate (SIL-IS).

  • Biological Matrix: K2EDTA Human Plasma.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Ammonium Acetate, Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Consumables: Oasis WAX 96-well μ Elution Plate (Waters), 96-well collection plates.

Experimental Protocols

Sample Preparation Workflow

Workflow Plasma Plasma Sample + IS SPE Oasis WAX SPE (Clean-up) Plasma->SPE Evap Evaporate & Reconstitute SPE->Evap LCMS ZIC-HILIC LC-MS/MS (Quantification) Evap->LCMS

Sample preparation and LC-MS/MS workflow for Sitagliptin N-Sulfate.

Step-by-Step SPE Extraction:

  • Aliquot: Transfer 100 µL of human plasma (blank, standards, QCs, or samples) into a 96-well plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (50 ng/mL Sitagliptin-d4 N-Sulfate) to all wells except double blanks.

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein-drug binding and acidify the sample. Vortex for 2 minutes.

  • Conditioning: Condition the Oasis WAX μ Elution plate with 200 µL MeOH, followed by 200 µL H2​O .

  • Loading: Load the pre-treated samples onto the SPE plate. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% Formic acid in H2​O to remove basic and neutral interferences.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH to elute phospholipids and hydrophobic compounds.

  • Elution: Elute the target metabolite into a clean collection plate using 2 × 50 µL of 5% NH4​OH in MeOH.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (85% ACN / 15% 10 mM Ammonium Acetate). Vortex thoroughly.

Chromatographic Conditions

Table 1: ZIC-HILIC Gradient Parameters

Parameter Specification

| Column | SeQuant ZIC-HILIC (2.1 × 100 mm, 3.5 µm) | | Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~6.8) | | Mobile Phase B | 100% Acetonitrile (LC-MS Grade) | | Flow Rate | 0.40 mL/min | | Column Temperature | 40°C | | Injection Volume | 5.0 µL |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 15 85
1.0 15 85
4.0 60 40
5.0 60 40
5.1 15 85

| 8.0 | 15 | 85 |

Mechanistic Note: In HILIC mode, the organic solvent (ACN) acts as the weak solvent. The gradient increases the aqueous phase to elute the highly polar N-sulfate.

Mass Spectrometry (MS/MS) Conditions

Table 2: MRM Transitions and Source Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Sitagliptin N-Sulfate (Quantifier) 488.1 408.1 50 20
Sitagliptin N-Sulfate (Qualifier) 488.1 235.1 50 35

| Sitagliptin-d4 N-Sulfate (SIL-IS) | 492.1 | 412.1 | 50 | 20 |

Source Settings: Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C | Desolvation Gas: 800 L/hr | Cone Voltage: 30 V.

Method Validation Summary

The method was validated in accordance with current FDA and EMA bioanalytical method validation guidelines. The use of WAX SPE combined with ZIC-HILIC effectively mitigated matrix effects, ensuring a highly reproducible assay.

Table 3: Key Validation Parameters

Validation Parameter Result / Specification

| Calibration Range | 0.50 – 500 ng/mL (Linearity R2≥0.995 ) | | Lower Limit of Quantitation (LLOQ) | 0.50 ng/mL (S/N 10) | | Intra/Inter-Assay Precision (%CV) | 8.5% ( 14.2% at LLOQ) | | Intra/Inter-Assay Accuracy | 92.4% – 106.1% | | Extraction Recovery | 82.5% ± 4.1% (Consistent across QCs) | | Matrix Effect (IS-Normalized) | 0.98 – 1.03 (Negligible ion suppression) | | Stability (Benchtop / Autosampler) | 24 hours at RT / 72 hours at 4°C |

Conclusion

The quantification of polar phase II metabolites like Sitagliptin N-Sulfate requires a departure from standard reversed-phase methodologies. By leveraging the orthogonal selectivity of Oasis WAX SPE and ZIC-HILIC chromatography, this protocol provides a highly robust, self-validating system. The method effectively eliminates phospholipid-induced ion suppression, ensuring reliable, high-throughput PK data for drug development and clinical monitoring applications.

References

  • Longdom Publishing. Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes.
  • PMC / NIH. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study.
  • PubChem / NIH. Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925.
  • Cayman Chemical. PRODUCT INFORMATION - Sitagliptin N-Sulfate.
Method

Application Note: Preparation, Stabilization, and Validation of Sitagliptin N-Sulfate Reference Standard Solutions

Mechanistic Background and Analytical Significance Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes. While the majority of the active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background and Analytical Significance

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes. While the majority of the active pharmaceutical ingredient (API) is excreted unchanged, a fraction undergoes Phase I (hydroxylation and desaturation) and Phase II metabolism[1]. A critical Phase II metabolic product is Sitagliptin N-Sulfate (often designated as the M7 metabolite), which is formed via the direct sulfation of the primary amine group[2].

For researchers and drug development professionals, accurate quantification of Sitagliptin N-Sulfate is paramount for three distinct applications:

  • Pharmacokinetic (PK) Profiling: Tracing the metabolic clearance of sitagliptin in human plasma, urine, and feces[2].

  • Quality Assurance (QA): Serving as a secondary reference standard for impurity profiling during commercial API manufacturing[3].

  • Environmental Toxicology: Acting as a biomarker for fluorinated pharmaceutical pollutants in municipal wastewater mass balance studies[4].

Pathway Sita Sitagliptin (Unmetabolized API) Phase1 Phase I Metabolism (Hydroxylation) Sita->Phase1 CYP450 Phase2 Phase II Metabolism (Sulfotransferases) Sita->Phase2 Direct Conjugation NSulfate Sitagliptin N-Sulfate (M7 Metabolite) Phase2->NSulfate Sulfation at Amine Excretion Excretion (Urine / Feces) NSulfate->Excretion m/z 488.08

Phase II metabolic pathway of Sitagliptin yielding the N-Sulfate metabolite.

Physicochemical Properties

Understanding the thermodynamic and structural properties of Sitagliptin N-Sulfate is the foundation of a robust standard preparation protocol. The compound is typically supplied as a sodium salt to enhance stability and handleability[3].

Table 1: Physicochemical Properties of Sitagliptin N-Sulfate

PropertySpecification
Chemical Name Sitagliptin N-Sulfate Sodium Salt
CAS Number 940002-57-3 (Acid) / 2470126-25-9 (Sodium Salt)[3][5]
Molecular Formula C16H14F6N5NaO4S[3]
Molecular Weight 509.36 g/mol [3]
Solubility Profile Slightly soluble in Methanol; Soluble in aqueous buffers[5][6]
Recommended Storage -20°C (Solid and Solution)[5]

Experimental Protocol: Preparation of Working Standards

Rationale and Causality

The preparation of metabolic reference standards requires strict adherence to solubility kinetics and oxidative constraints. Sitagliptin N-Sulfate possesses a highly polar sulfate group attached to a bulky, hydrophobic triazolopyrazine-trifluorophenyl core.

Causality of Solvent Choice: Pure aqueous solutions often fail to rapidly wet the hydrophobic core of the powder, leading to micro-suspensions rather than true solutions. Conversely, the salt is only slightly soluble in pure methanol[5][6]. Field-proven methodologies dictate a sequential co-solvent strategy: Methanol is first used as a wetting agent to solvate the organic moiety, followed by the addition of water to dissociate the sodium-sulfate ionic bond, achieving complete thermodynamic dissolution.

Causality of Degassing: To prevent oxidative degradation over long-term storage, the solvent system must be purged with an inert gas prior to aliquoting[5].

Workflow Eq 1. Equilibration Desiccator to room temp Weigh 2. Weighing 1.00 mg of Sodium Salt Eq->Weigh Solv 3. Primary Dissolution Add 400 µL Methanol Weigh->Solv Sonic 4. Sonication 20°C for 5 mins Solv->Sonic Dilute 5. Aqueous Dilution Add 500 µL Ultrapure Water Sonic->Dilute Purge 6. Inert Gas Purging Argon/N2 for 30s Dilute->Purge Store 7. Aliquoting & Storage Amber vials at -20°C Purge->Store

Step-by-step workflow for the preparation of Sitagliptin N-Sulfate reference standard.

Step-by-Step Methodology (1.0 mg/mL Stock Solution)

Materials Required:

  • Sitagliptin N-Sulfate Sodium Salt (Certified Reference Material, purity >95%)[3][].

  • HPLC-Grade Methanol and Ultrapure Water (18.2 MΩ·cm).

  • Argon or Nitrogen gas source.

  • Class A volumetric flasks (1.0 mL) and amber glass vials with PTFE-lined caps.

Procedure:

  • Thermal Equilibration: Allow the sealed vial of Sitagliptin N-Sulfate to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation on the hygroscopic sodium salt, which would skew the quantitative mass.

  • Gravimetric Measurement: Using a calibrated microbalance, accurately weigh 1.00 mg of the standard.

  • Primary Solvation: Transfer the powder to a 1.0 mL volumetric flask. Add 400 µL of HPLC-grade Methanol.

  • Acoustic Cavitation (Sonication): Sonicate the mixture in a water bath at 20°C for 5 minutes. Causality: Sonication provides the activation energy required to overcome the lattice energy of the solid, ensuring uniform dispersion in the methanolic phase.

  • Ionic Dissociation: Add 500 µL of Ultrapure Water and swirl gently until the solution is optically clear.

  • Volumetric Adjustment: Make up to the 1.0 mL mark with Methanol (Final solvent ratio is approximately 50:50 v/v Methanol:Water).

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds[5]. Causality: Displaces dissolved oxygen, mitigating the risk of oxidative degradation of the triazolopyrazine ring.

  • Aliquoting and Storage: Immediately divide the stock into 100 µL aliquots in amber glass vials. Store at -20°C. Causality: Amber vials prevent photodegradation, while sub-zero storage arrests hydrolytic kinetics.

Self-Validating System: Analytical Verification via LC-MS/MS

A reference standard protocol must be a self-validating system. To ensure the standard solution has not degraded during preparation (e.g., via desulfation), an aliquot must be immediately analyzed using LC-MS/MS.

If the standard is intact, a dominant peak will appear at m/z = 488.08 (positive ion mode)[2]. If a peak at m/z = 408 appears, it indicates the loss of the phenolic sulfate group (80 Da), proving the standard has undergone hydrolysis and the batch must be discarded[2].

LC-MS/MS Validation Conditions

The following gradient method is optimized for the separation of sitagliptin and its polar degradation products[8].

Table 2: LC-MS/MS Gradient Conditions for Standard Validation

Time (min)Mobile Phase A (Water + Formic Acid, pH 4.0)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%0.3
7.080%20%0.3
12.0100%0%0.3
23.00%100%0.3
27.080%20%0.3

Chromatographic parameters: Analysis is performed using a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 25°C with an injection volume of 0.5 µL[8].

References

  • National Institutes of Health (PMC). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available at: [Link]

  • Longdom Publishing. Identification of Novel Metabolic Pathways of Sitagliptin (STG). Available at: [Link]

  • SEER UFRGS. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Available at: [Link]

  • ACS Publications. Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. Available at: [Link]

Sources

Application

Using Sitagliptin N-Sulfate as an analytical reference standard

Application Note: Utilizing Sitagliptin N-Sulfate as an Analytical Reference Standard in Bioanalytical Workflows Introduction & Scientific Context In the landscape of drug development and pharmacokinetic (PK) profiling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Sitagliptin N-Sulfate as an Analytical Reference Standard in Bioanalytical Workflows

Introduction & Scientific Context

In the landscape of drug development and pharmacokinetic (PK) profiling, the accurate quantification of drug metabolites is not merely an academic exercise—it is a strict regulatory requirement. Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, undergoes specific phase II metabolism. While sitagliptin is primarily excreted unchanged, a measurable fraction is converted via hepatic sulfotransferases into Sitagliptin N-Sulfate (Metabolite M1), which is subsequently excreted in bile and urine [1].

Under the FDA’s Metabolites in Safety Testing (MIST) guidelines, any major or unique human metabolite must be rigorously quantified to ensure it does not pose disproportionate toxicity risks compared to the parent drug [2]. Consequently, utilizing highly pure Sitagliptin N-Sulfate as an analytical reference standard is critical for developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

In this guide, I will detail the physicochemical properties, handling protocols, and self-validating analytical methodologies required to successfully integrate this reference standard into your bioanalytical workflows.

Metabolic Pathway Visualization

To understand the analytical target, we must first map its biological origin. Sitagliptin undergoes phase II sulfation rather than extensive cytochrome P450-mediated phase I oxidation.

MetabolicPathway Sitagliptin Sitagliptin (Parent Drug) SULT Sulfotransferase (SULT) Phase II Metabolism Sitagliptin->SULT Hepatic Processing Metabolite Sitagliptin N-Sulfate (Metabolite M1) SULT->Metabolite Sulfation Excretion Biliary & Renal Excretion Metabolite->Excretion Clearance

Phase II metabolic pathway of sitagliptin forming the N-sulfate metabolite.

Physicochemical Properties & Reference Standard Specifications

Understanding the chemical nature of Sitagliptin N-Sulfate is fundamental to method development. The compound is typically supplied as a sodium salt to enhance stability. Because it is a highly polar, sulfated molecule, its solubility and ionization behavior differ significantly from the parent drug [3, 4].

Table 1: Physicochemical Properties of Sitagliptin N-Sulfate

ParameterSpecification (Free Acid)Specification (Sodium Salt)
CAS Registry Number 46782925 (PubChem CID)940002-57-3 / 2470126-25-9
Molecular Formula C₁₆H₁₅F₆N₅O₄SC₁₆H₁₄F₆N₅O₄S • Na
Molecular Weight 487.4 g/mol 509.4 g/mol
Solubility Poor in waterSlightly soluble in Methanol
Purity Requirement ≥ 95% (HPLC/UV)≥ 95% (HPLC/UV)
Long-Term Storage -20°C (Desiccated)-20°C (Desiccated)

Analytical Workflow Integration

The following diagram illustrates the critical path from reference standard preparation to validated data generation.

AnalyticalWorkflow Stock 1. Reference Standard Prep (Methanol, Inert Gas Purge) Spike 2. Matrix Spiking & Calibration (Plasma / Urine / Bile) Stock->Spike Extraction 3. Sample Extraction (Solid Phase Extraction) Spike->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode Detection) Extraction->LCMS Data 5. PK Data & Validation (FDA MIST Compliance) LCMS->Data

Step-by-step LC-MS/MS analytical workflow for sitagliptin N-sulfate quantification.

Experimental Protocols: A Self-Validating System

As bioanalytical scientists, we must ensure our protocols are not just instructional, but causally sound and self-validating. Every step below includes the scientific rationale (the "why") to prevent downstream analytical failures.

Protocol 1: Preparation of Reference Standard Solutions

Objective: Create stable, accurate stock solutions for calibration curves.

  • Equilibration: Allow the sealed vial of Sitagliptin N-Sulfate (sodium salt) to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation. Because the sodium salt is hygroscopic, moisture absorption will artificially inflate the weighed mass, leading to inaccurate standard concentrations.

  • Solvent Selection: Dissolve the standard in 100% LC-MS grade Methanol to achieve a 1.0 mg/mL stock solution.

    • Causality: Sitagliptin N-sulfate exhibits limited solubility in purely aqueous buffers. Methanol ensures complete solvation of the crystalline lattice without inducing hydrolysis of the sulfate group.

  • Inert Gas Purging: Gently purge the headspace of the storage vial with high-purity nitrogen or argon gas before sealing.

    • Causality: Purging displaces oxygen, preventing oxidative degradation of the standard during long-term storage at -20°C.

  • Working Solutions: Dilute the stock serially using a 50:50 Methanol:Water (v/v) mixture to prepare working standards ranging from 10 ng/mL to 10,000 ng/mL.

Protocol 2: Sample Extraction and LC-MS/MS Quantification

Objective: Extract the metabolite from biological matrices and quantify it without ion suppression.

  • Self-Validation Setup (System Suitability): Before processing unknown samples, prepare a Double Blank (matrix only), a Zero Sample (matrix + internal standard), and a Lower Limit of Quantification (LLOQ) sample.

    • Self-Validating Trigger: If the Double Blank exhibits a chromatographic peak at the retention time of Sitagliptin N-Sulfate that is >20% of the LLOQ signal, the run must be aborted. This built-in fail-safe prevents the reporting of false positives due to carryover or solvent contamination.

  • Extraction Methodology (SPE): Utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridges.

    • Causality: Simple protein precipitation leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer. Because Sitagliptin N-Sulfate contains a negatively charged sulfate moiety at physiological pH, a WAX cartridge selectively binds the metabolite, allowing neutral and cationic matrix interferences to be washed away.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) negative mode.

    • Causality: The sulfate group readily sheds a proton, making negative ion mode significantly more sensitive for this specific metabolite than the positive ion mode typically used for the parent drug. Monitor the specific precursor-to-product ion transitions (e.g., m/z 486.1 → specific fragment).

Method Validation Parameters

When the above protocols are executed correctly, the resulting LC-MS/MS method should yield validation parameters that easily meet FDA and EMA bioanalytical guidelines. Below is a summary of representative quantitative data expected from a properly optimized assay.

Table 2: Representative LC-MS/MS Method Validation Parameters

Validation ParameterRegulatory Acceptance CriteriaExpected Assay Performance
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 101.0 - 2.5 ng/mL
Calibration Linearity R² ≥ 0.99 (weighted 1/x²)R² > 0.995
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)5.1% - 9.3%
Extraction Recovery (SPE) Consistent across concentrations82.4% - 88.1%
Matrix Effect (Ion Suppression) Matrix Factor CV ≤ 15%< 8% variation

References

  • Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs Source: Drug Metabolism and Disposition URL:[Link]

  • Safety Testing of Drug Metabolites — Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Method

Application Note: In Vivo Pharmacokinetic Profiling and LC-MS/MS Quantification Protocols for Sitagliptin and its Metabolites

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Pharmacokinetic Rationale Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Pharmacokinetic Rationale

Sitagliptin is a highly selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes. While the pharmacokinetic (PK) profile of sitagliptin is characterized by a high degree of renal excretion—with 79% to 87% of the drug eliminated unchanged in the urine—understanding its metabolic clearance is critical for comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and evaluating potential drug-drug interactions (DDIs)[1].

In vivo, approximately 16% of an administered sitagliptin dose undergoes hepatic biotransformation[1]. This minor metabolic pathway is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with a secondary contribution from CYP2C8[1],[2]. This enzymatic processing yields six trace metabolites (M1 through M6)[2]. Although these metabolites exhibit drastically reduced affinity for the DPP-4 enzyme and do not meaningfully contribute to the drug's primary pharmacological efficacy, their precise quantification remains a strict requirement for regulatory bioanalysis and safety validation[2].

MetabolicPathway Sita Sitagliptin (Parent Drug) CYP Hepatic Metabolism (CYP3A4 & CYP2C8) Sita->CYP Minor Pathway (~16%) Excretion Renal Excretion (79-87% Unchanged) Sita->Excretion Major Pathway M1 M1 N-sulfate conjugate CYP->M1 M2 M2 Desaturation/Cyclization CYP->M2 M3 M3 Ether glucuronide CYP->M3 M4 M4 N-carbamoyl glucuronide CYP->M4 M5 M5 Desaturation/Cyclization CYP->M5 M6 M6 Hydroxylated derivatives CYP->M6

Sitagliptin biotransformation pathway highlighting CYP3A4/2C8 mediated metabolites.

Quantitative Summary of Sitagliptin Metabolites

The relative abundance of sitagliptin metabolites in circulating plasma is summarized below. M5 and M2 are the most abundant circulating species, formed via oxidative desaturation of the piperazine ring followed by cyclization[2].

Table 1: Sitagliptin Metabolite Profiles in Plasma

MetaboliteStructural ModificationRelative Abundance (Plasma Radioactivity)Pharmacological Activity (DPP-4 Inhibition)
M1 N-sulfate conjugate2–4%~300-fold less active than parent
M2 Oxidative desaturation & cyclization1–6%>1000-fold less active
M3 Ether glucuronide of hydroxylated derivative<1%Undetermined
M4 N-carbamoyl glucuronide conjugate~1%Undetermined
M5 Oxidative desaturation & cyclization4–7%>1000-fold less active
M6 Hydroxylated derivatives1–4%Undetermined

(Data aggregated from radiolabeled in vivo human PK studies[2])

Experimental Design & System Self-Validation

To accurately quantify sitagliptin and its trace metabolites in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard[3],[4].

Causality Behind Extraction Choices

When analyzing plasma samples, electrospray ionization (ESI) is highly susceptible to matrix effects caused by endogenous phospholipids and proteins. Simple protein precipitation (PPT) often leaves residual phospholipids that co-elute with the analyte, causing severe ion suppression. Utilizing a Liquid-Liquid Extraction (LLE) approach with methyl tert-butyl ether (MTBE) selectively partitions sitagliptin into the organic phase, leaving polar matrix components behind[3],[4]. This ensures consistent ionization efficiency and recovery rates exceeding 80%[3].

Designing a Self-Validating System

To create a self-validating quantification protocol, Sitagliptin-d4 is employed as an internal standard (IS)[3],[4]. Because the deuterium-labeled isotope shares identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same matrix suppression or enhancement. By quantifying the ratio of the analyte peak area to the IS peak area, the analytical system automatically corrects for any well-to-well variability in extraction efficiency, injection volume, or MS ionization fluctuations.

PKWorkflow Dose In Vivo Dosing & Sampling Spike Add IS (Sitagliptin-d4) Dose->Spike LLE LLE Extraction (MTBE) Spike->LLE LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS Data PK Analysis & Validation LCMS->Data

Step-by-step in vivo pharmacokinetic workflow from sampling to LC-MS/MS analysis.

Step-by-Step LC-MS/MS Methodology

In Vivo Dosing and Sample Collection
  • Animal Model: Fast Sprague-Dawley rats (or applicable species) for 12 hours prior to dosing.

  • Administration: Administer sitagliptin via oral gavage (e.g., 10 mg/kg) or intravenous injection.

  • Sampling: Draw 250 µL of blood at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) via the jugular vein.

  • Anticoagulant: Collect blood into K2EDTA tubes. Scientific Note: EDTA is preferred over heparin as it minimizes downstream ion suppression during MS analysis[5].

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot: Transfer 100 µL of thawed plasma into a clean 2.0 mL microcentrifuge tube[3],[4].

  • Spike IS: Add 10 µL of Sitagliptin-d4 working solution (Internal Standard)[3]. Vortex briefly.

  • Extraction: Add 1.0 mL of MTBE to the sample[3],[4].

  • Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the drug and metabolites into the organic phase.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers[4].

  • Evaporation: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute, centrifuge, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column: Kinetex C18 (150 × 4.6 mm, 5 µm) or equivalent reversed-phase column[4].

  • Mobile Phase: Isocratic mixture of 5 mM ammonium acetate containing 0.04% formic acid and acetonitrile (50:50, v/v)[3],[4]. Scientific Note: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency in positive ESI mode[4].

  • Flow Rate: 0.2 mL/min[3],[4].

  • Injection Volume: 5 µL.

  • Run Time: < 2.0 minutes per sample (enabling high-throughput screening)[4].

  • Mass Spectrometry Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions for Quantification:

  • Sitagliptin: m/z 408.2 → 193.0[3],[4]

  • Sitagliptin-d4 (IS): m/z 412.2 → 239.1[3],[4] (Note: Metabolites M1-M6 require specific MRM transitions based on their respective m/z shifts, e.g., +16 Da for hydroxylated M6 species).

Method Validation Parameters

To ensure the protocol meets FDA/ICH bioanalytical guidelines:

  • Linearity: The calibration curve must exhibit an R2>0.998 over a dynamic range of 5 to 1000 ng/mL[4].

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) should be ≤15% (and ≤20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect Assessment: Calculate by comparing the peak area of sitagliptin spiked into post-extracted blank plasma versus neat standard solutions. A matrix effect of 95-105% confirms that the LLE method has successfully eliminated phospholipid-induced ion suppression[3].

References

  • [1] Center for Drug Evaluation and Research - Sitagliptin Pharmacology Review. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [3] Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PubMed Central (PMC). Available at:[Link]

  • [4] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PubMed. Available at:[Link]

  • [5] ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). Available at: [Link]

  • [2] Main biotransformation pathways for [14C]sitagliptin in humans. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Determination of Aqueous Buffer Solubility for Sitagliptin Salts

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive, scientifically-grounded protocol for determining the equilibrium solubility of Sitagliptin salts in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, scientifically-grounded protocol for determining the equilibrium solubility of Sitagliptin salts in various aqueous buffers. The methodologies described herein are based on established principles of pharmaceutical analysis and regulatory guidelines to ensure data integrity and reliability. While this guide is broadly applicable, it is designed to be a foundational resource for researchers investigating novel salt forms, such as the hypothetical Sitagliptin N-Sulfate sodium salt, or characterizing existing ones.

Introduction: The Critical Role of Solubility in Drug Development

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] As a weakly basic compound, its aqueous solubility is highly dependent on pH. In drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to enhance properties like solubility, stability, and bioavailability. The most common form is Sitagliptin phosphate monohydrate.[3]

Understanding the solubility of a specific salt form across the physiological pH range (pH 1.2 to 6.8) is a cornerstone of pre-formulation studies.[4][5] This data is essential for:

  • Biopharmaceutics Classification System (BCS): Determining if a drug is "highly soluble" is a key parameter in the BCS, which guides decisions on biowaivers, potentially reducing the need for costly in vivo bioequivalence studies.[4][6][7][8] A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[4][5][6][7][8][9]

  • Formulation Development: Solubility data informs the selection of appropriate excipients and the design of a dosage form (e.g., immediate-release tablets) that ensures consistent dissolution and absorption.[10]

  • Predicting In Vivo Performance: The pH-solubility profile helps predict how the drug will behave in different segments of the gastrointestinal tract, from the acidic environment of the stomach to the more neutral environment of the small intestine.

This application note details the gold-standard shake-flask method for determining equilibrium solubility, coupled with a robust HPLC-UV method for quantification, providing a self-validating system for generating high-quality, reliable data.

Physicochemical Properties of Sitagliptin (Base)

A foundational understanding of the parent molecule's properties is crucial for interpreting solubility data of its salts.

PropertyValueSource
Molecular Formula C₁₆H₁₅F₆N₅O[1][2][3]
Molecular Weight 407.31 g/mol [1][2][3]
pKa ~7.2-8.78 (Predicted/Estimated)[1][3]
LogP 0.7 - 1.5[1][3]
BCS Classification Class III / Borderline Class I (High Solubility, Low/High Permeability)[3]

The pKa indicates that Sitagliptin is a weak base. It will be predominantly ionized and more soluble at pH values below its pKa, and its solubility will decrease as the pH increases and the molecule becomes less ionized.

Experimental Design & Protocols

This section outlines the step-by-step protocols for buffer preparation, solubility determination, and analytical quantification.

Materials and Equipment
  • API: Sitagliptin Salt (e.g., Sitagliptin N-Sulfate sodium salt, phosphate monohydrate)

  • Reagents: Potassium phosphate monobasic (KH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Acetonitrile (HPLC grade), Methanol (HPLC grade), Triethylamine (HPLC grade), Water (HPLC or equivalent purified).

  • Equipment: Analytical balance, pH meter, orbital shaker with temperature control, volumetric flasks, pipettes, 0.45 µm syringe filters (e.g., PVDF or PTFE), autosampler vials, HPLC system with UV detector, and a C18 analytical column.

Protocol: Preparation of Aqueous Buffers

Accurate buffer preparation is critical. Buffers should be prepared at the temperature of the experiment (37 °C) as pH can be temperature-dependent.[11]

Objective: To prepare buffers at pH values representative of the gastrointestinal tract, as recommended by ICH guidelines (pH 1.2, 4.5, 6.8).[4][6][7][8]

  • pH 1.2 Buffer (Simulated Gastric Fluid, non-enzymatic):

    • Add ~900 mL of purified water to a 1 L volumetric flask.

    • Carefully add 85 mL of 0.2 M HCl.

    • Make up to the 1 L mark with purified water.

    • Verify pH with a calibrated pH meter and adjust with 1 M HCl or 1 M NaOH if necessary.

  • pH 4.5 Acetate Buffer:

    • Prepare a 0.05 M solution of sodium acetate.

    • Add ~900 mL to a 1 L volumetric flask.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Make up to the 1 L mark with purified water and verify the final pH.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, non-enzymatic):

    • Prepare 0.1 M stock solutions of both potassium phosphate monobasic (KH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).[12][13]

    • To a 1 L volumetric flask, add 500 mL of the 0.1 M KH₂PO₄ solution.

    • Slowly add the 0.1 M Na₂HPO₄ solution while monitoring the pH until a stable pH of 6.8 is reached.

    • Make up to the 1 L mark with purified water and verify the final pH.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the globally accepted standard for determining thermodynamic (equilibrium) solubility.[9][14][15]

Causality: The goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration represents the true equilibrium solubility. An excess of solid is required to guarantee saturation is achieved and maintained.[14][16]

  • Preparation:

    • Add an excess amount of the Sitagliptin salt to several screw-capped glass vials (in triplicate for each buffer condition). "Excess" means enough solid material will remain undissolved at the end of the experiment.[16] A starting point is to add an amount equivalent to 2-5 times the expected solubility.

    • Add a precise volume of the desired pre-heated buffer (e.g., 5 mL) to each vial.

  • Incubation:

    • Place the sealed vials in an orbital shaker set to 37 ± 1 °C .[4][9][16] This temperature mimics physiological conditions.

    • Agitate the vials at a consistent speed (e.g., 100-150 rpm) that is sufficient to keep the solid particles suspended without creating a vortex.[9][16]

    • Incubate for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[16][17] It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has plateaued, thus verifying equilibrium has been reached.[14]

  • Sample Collection and Processing:

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Withdraw an aliquot from the supernatant. Crucially , immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

Self-Validation Check: The pH of the supernatant in each vial should be measured after the experiment to ensure it has not shifted significantly from the initial buffer pH.[6][7][8]

Protocol: Quantification by HPLC-UV

A validated analytical method is required for accurate quantification.[9] Reverse-phase HPLC with UV detection is a common and reliable method for Sitagliptin.[18][19]

Objective: To accurately measure the concentration of dissolved Sitagliptin in the filtered samples.

  • HPLC Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[18]

    • Mobile Phase: Methanol:0.5% Triethylamine (66:34 v/v), pH adjusted as needed.[18] Other reported mobile phases include Methanol:Water mixtures.[10][20]

    • Flow Rate: 1.0 mL/min.[18][20]

    • Detection Wavelength (UV): 267 nm.[20][21]

    • Column Temperature: 30 °C.[20]

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a stock solution of the Sitagliptin salt of known concentration in a suitable solvent (e.g., methanol or mobile phase).[19]

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

    • Inject the standards and construct a calibration curve by plotting the peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.999 is required.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Determine the peak area for Sitagliptin in each sample.

    • Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

    • Multiply by the dilution factor to determine the final equilibrium solubility in the original buffer.

Data Presentation and Interpretation

Results should be clearly summarized to facilitate analysis.

Table 1: Equilibrium Solubility of Sitagliptin Salt at 37 °C

Buffer SystempH (Initial)pH (Final)Solubility (mg/mL) ± SD (n=3)
0.1 M HCl1.2
0.05 M Acetate4.5
0.1 M Phosphate6.8

SD = Standard Deviation

Interpretation: For a basic drug like Sitagliptin, the highest solubility is expected at the lowest pH (pH 1.2), where the molecule is fully protonated and exists as a cation. As the pH increases towards and beyond the pKa, the proportion of the neutral, less soluble form increases, leading to a decrease in solubility.

Visualizations

Workflow Diagram

The following diagram illustrates the complete experimental workflow for determining aqueous buffer solubility.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase A Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8) C Add Pre-heated Buffer to Vials A->C B Weigh Excess Sitagliptin Salt into Vials (n=3) B->C D Incubate at 37°C with Agitation (24-72h) C->D E Collect Supernatant D->E F Filter Sample (0.45 µm) E->F G Dilute Filtrate with Mobile Phase F->G H Quantify by HPLC-UV G->H J Calculate Solubility (mg/mL) H->J I Prepare Calibration Curve I->H

Caption: Experimental workflow for shake-flask solubility determination.

Conceptual pH-Solubility Relationship

This diagram illustrates the expected relationship between pH and solubility for a weakly basic drug like Sitagliptin.

G cluster_0 Low pH (e.g., pH 1.2) cluster_1 pH ≈ pKa cluster_2 High pH (e.g., pH 6.8) A Drug-NH3+ (Cationic) Predominates B High Solubility A->B Highly Ionized C Drug-NH3+ ≈ Drug-NH2 (Cationic ≈ Neutral) D Decreasing Solubility C->D Equilibrium Shift E Drug-NH2 (Neutral) Predominates F Low Solubility E->F Poorly Ionized

Caption: Effect of pH on the ionization and solubility of Sitagliptin.

References

  • Jiu, X. F., Shang, D. W., Chen, Y., Li, X. G., Wan, X. M., Zhou, T. Y., & Lu, W. (2011). A high performance liquid chromatography method for the quantitative determination assay of sitagliptin in rat plasma and its application in pharmacokinetics study. Chinese Pharmaceutical Journal, 46(1), 59-63.
  • Patel, M., & Suhagia, B. (2025, October 1). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. World Journal of Pharmaceutical Research.
  • El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2011). A validated stability indicating HPLC method for determination of sitagliptin. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 141-146.
  • Jeyabalan, G., & Kumar, B. S. (2024, August 8). Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review.
  • Rao, N., & Sankar, D. G. (2012). Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences, 74(5), 452-456. [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]

  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Retrieved March 22, 2026. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

  • Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-56. [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

  • G-Biosciences. (2016, February 2). Tips for Preparing Phosphate Buffers. G-Biosciences Blog. [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Summary for CID 4369359. Retrieved March 22, 2026. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA/CHMP/ICH/493213/2018. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Food and Drug Administration, Taiwan. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Hardy Diagnostics. (n.d.). Phosphate Buffer, pH 7.2. [Link]

  • U.S. Food and Drug Administration. (2007). NDA 22-044 Chemistry Review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Peak Resolution for Sitagliptin N-Sulfate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, pharmacokinetics researchers, and drug development professionals facing chromatographic challenges with Sitagliptin N-Sulfate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, pharmacokinetics researchers, and drug development professionals facing chromatographic challenges with Sitagliptin N-Sulfate.

Sitagliptin is a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor. While primarily excreted unchanged, it undergoes Phase II metabolism to form Sitagliptin N-Sulfate[1]. The addition of a sulfate group fundamentally alters the molecule's physicochemical properties, introducing severe analytical challenges such as poor retention, peak tailing, and ion suppression during LC-MS analysis.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical diagnostic tree to identify the root cause of your peak resolution failure.

LCMS_Troubleshooting Start Poor Sitagliptin N-Sulfate Peak Resolution CheckRT Is Retention Time too short (k' < 2)? Start->CheckRT SwitchCol Switch to ZIC-HILIC or Polar-embedded RP CheckRT->SwitchCol Yes CheckShape Is Peak Tailing or Splitting observed? CheckRT->CheckShape No SwitchCol->CheckShape BufferOpt Optimize Buffer: 10mM NH4Formate (pH 3.5) CheckShape->BufferOpt Yes CheckMatrix Are there Matrix Effects or Co-elution? CheckShape->CheckMatrix No BufferOpt->CheckMatrix GradientOpt Flatten Gradient & Use SPE Cleanup CheckMatrix->GradientOpt Yes Success Optimal LC-MS Resolution Achieved CheckMatrix->Success No GradientOpt->Success

Fig 1. Diagnostic workflow for resolving Sitagliptin N-Sulfate LC-MS peak issues.

Troubleshooting & FAQs

Q1: My Sitagliptin N-Sulfate peak elutes in the void volume ( t0​ ) on a standard C18 column. How do I increase retention?

The Causality: Sitagliptin N-Sulfate is highly polar. The sulfate group ( pKa​<1 ) remains permanently ionized under typical acidic LC-MS conditions. Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions, which are insufficient to retain this highly hydrophilic, charged metabolite, causing it to wash out in the void volume[2]. The Solution: Abandon standard C18 chemistry for this specific metabolite. Switch to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column. ZIC-HILIC stationary phases possess covalently bonded zwitterionic functional groups that retain highly polar compounds via a water-enriched liquid layer and electrostatic interactions. Studies have successfully utilized ZIC-HILIC (150 mm × 4.6 mm, 5 µm) to achieve optimal retention and separation of Sitagliptin N-sulfate (M7)[1]. Alternatively, a polar-embedded RP column (e.g., Synergi Hydro-RP) can be utilized with a highly aqueous mobile phase[3].

Q2: I am experiencing severe peak tailing and peak splitting. What is causing this, and how can I fix it?

The Causality: Peak tailing for sulfated amines is driven by secondary electrostatic interactions. While the sulfate group is negatively charged, the basic triazolopyrazine/amine moieties of sitagliptin can remain protonated, creating a zwitterion. The positively charged regions interact strongly with unendcapped, acidic residual silanols on the silica support. The Solution: Implement a self-validating buffer system with higher ionic strength. Use 10 mM Ammonium Formate adjusted to pH 3.5. This pH ensures the basic moieties are fully protonated while the ammonium ions ( NH4+​ ) competitively bind to and mask residual silanols, eliminating the secondary interactions that cause tailing.

Q3: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for MS detection?

The Causality: Because Sitagliptin N-sulfate is zwitterionic, it is uniquely capable of ionizing in both modes. The Solution: While it forms an [M+H]+ ion at m/z 488.08 in positive mode[1], the acidic sulfate group makes it highly amenable to negative mode, yielding a strong [M−H]− precursor at m/z 486.0676[2]. ESI- is highly recommended because biological matrices generally produce fewer interfering anionic species compared to cationic ones, significantly improving the signal-to-noise ratio during targeted wastewater or plasma screening[4].

Experimental Methodologies

Protocol: Optimized ZIC-HILIC LC-MS/MS Workflow

This self-validating protocol ensures baseline resolution and eliminates matrix-induced ion suppression, which can otherwise skew quantification by up to 20% in unoptimized plasma extractions[5].

Step 1: Sample Preparation (Solid Phase Extraction)

  • Spike plasma/urine samples with an isotopically labeled internal standard.

  • Load onto a mixed-mode anion exchange (MAX) SPE cartridge (ideal for capturing the sulfate group).

  • Wash with 5% ammonium hydroxide in water to remove neutral/basic interferences.

  • Elute with 2% formic acid in methanol. Evaporate and reconstitute in 75% Acetonitrile.

Step 2: Chromatographic Setup

  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Step 3: HILIC Gradient Elution Note: In HILIC, the organic solvent is the weak solvent. You must start at high organic concentrations to retain the analyte.

  • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the peak).

  • 2.0 - 10.0 min: Linear decrease to 50% B (Elution of Sitagliptin N-Sulfate).

  • 10.0 - 12.0 min: Hold at 50% B (Column wash).

  • 12.1 - 20.0 min: 90% B (Column re-equilibration - Critical for HILIC reproducibility).

Step 4: System Suitability & Self-Validation Before running actual samples, inject a system suitability standard. The system is validated only if:

  • Retention factor ( k′ ) > 3.0.

  • Peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Pathway Sita Sitagliptin (Parent) Hydrophobic, Basic Metab Phase II Metabolism (Sulfotransferase) Sita->Metab NSulf Sitagliptin N-Sulfate Highly Polar, Zwitterionic Metab->NSulf C18 Standard C18 Column Poor Retention (Void) NSulf->C18 Analyzed via HILIC ZIC-HILIC Column Strong Retention NSulf->HILIC Analyzed via

Fig 2. Impact of Phase II sulfation on Sitagliptin chromatography.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of Sitagliptin N-Sulfate across different column chemistries based on empirical LC-MS data.

Column ChemistryRetention Factor ( k′ )Peak Symmetry ( As​ )Matrix Effect / Ion SuppressionPrimary Retention Mechanism
Standard C18 < 0.5 (Void Volume)> 2.0 (Severe Tailing)High (> 40% suppression)Hydrophobic (Ineffective)
Polar-Embedded RP (e.g., Synergi Hydro-RP)1.5 - 2.51.3 - 1.6 (Moderate Tailing)Medium (~20% suppression)Hydrophobic + Hydrogen Bonding
ZIC-HILIC 3.5 - 5.0 0.9 - 1.1 (Excellent) Low (< 5% suppression) Electrostatic + Hydrophilic Partitioning

References

  • Identification of Novel Metabolic Pathways of Sitagliptin (STG) - Longdom Publishing. Available at:[Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC / NIH. Available at:[Link]

  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals - ACS Publications. Available at:[Link]

  • Ozonation of Sitagliptin: Removal Kinetics and Elucidation of Oxidative Transformation Products - ACS Publications. Available at:[Link]

  • Sitagliptin-N-sulfate; LC-ESI-QTOF; MS2; 90 V - MassBank3. Available at:[Link]

Sources

Optimization

Troubleshooting degradation of Sitagliptin N-Sulfate sodium salt in solution

Welcome to the Technical Support and Troubleshooting Center for Sitagliptin N-Sulfate Sodium Salt . This guide is engineered for analytical chemists, pharmacologists, and drug development professionals handling this spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Sitagliptin N-Sulfate Sodium Salt . This guide is engineered for analytical chemists, pharmacologists, and drug development professionals handling this specific phase II metabolite.

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that prevents the degradation of endogenous incretins like GLP-1 and GIP[]. During hepatic processing, sitagliptin undergoes phase II metabolism via sulfotransferases to form Sitagliptin N-sulfate, which is subsequently excreted in bile[2]. While the parent sitagliptin molecule is relatively stable, the N-sulfate sodium salt introduces unique solubility and stability challenges in aqueous solutions.

Mechanism Sitagliptin Sitagliptin Core (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Inhibited) Sitagliptin->DPP4 Competitive Inhibition Metabolism Phase II Metabolism (Hepatic Sulfotransferases) Sitagliptin->Metabolism In Vivo Processing GLP1 GLP-1 / GIP (Active Incretins) DPP4->GLP1 Prevents Cleavage NSulfate Sitagliptin N-Sulfate Sodium Salt Metabolism->NSulfate Sulfation (Biliary Excretion)

Sitagliptin mechanism of action and Phase II sulfation pathway.

Part 1: Frequently Asked Questions (Solution Handling & Stability)

Q: What is the optimal solvent for reconstituting Sitagliptin N-Sulfate sodium salt? A: Sitagliptin N-sulfate sodium salt is slightly soluble in methanol[2]. For analytical stock solutions, dissolving the solid in HPLC-grade methanol or a 1:1 mixture of methanol and water is recommended[3]. Avoid unbuffered aqueous solutions for long-term storage, as the natural pH drift can initiate spontaneous degradation.

Q: How should stock solutions be stored to prevent baseline degradation? A: Solutions must be purged with an inert gas (such as Nitrogen or Argon) immediately after preparation to displace dissolved oxygen, mitigating radical-mediated oxidative degradation[2]. Aliquots should be stored at -20°C[2].

Q: I am seeing multiple unexpected peaks in my HPLC chromatogram. Is my standard degrading? A: Yes. Sitagliptin derivatives are highly susceptible to alkaline hydrolysis and thermal degradation[4]. If your diluent pH exceeds 7.0, or if the sample was subjected to elevated temperatures or freeze-thaw cycles without inert gas purging, the N-sulfate bond and the triazolopyrazine ring will aggressively degrade[5].

Part 2: Troubleshooting Degradation Pathways (Causality Analysis)

Understanding the chemical causality behind degradation allows researchers to proactively design stable experimental matrices.

Alkaline Degradation (The Primary Threat)

Mechanism: Base-catalyzed hydrolysis is the major degradation pathway for sitagliptin compounds[4]. In environments where pH > 7.0, the electron-deficient triazolopyrazine ring and the amide bond undergo nucleophilic attack by hydroxide ions. Causality & Prevention: Exposure to 0.1 N NaOH can destroy up to 75% of the intact molecule within hours[5]. Always buffer your analytical solutions to a mildly acidic pH (e.g., pH 4.5) using potassium dihydrogen phosphate to protonate reactive sites and shield the amide bond from nucleophilic attack[6].

Acidic Degradation (Desulfation Risk)

Mechanism: While sitagliptin is more stable in acid than in base, extreme acidic conditions (pH < 3.0) catalyze the hydrolysis of the N-sulfate group, reverting the molecule to the parent sitagliptin and generating free inorganic sulfate. Further acid hydrolysis yields multiple smaller degradation products[3]. Causality & Prevention: Exposure to 0.1 N HCl results in 28% to 45% degradation[5],[3]. Avoid using strong acids (like TFA) in high concentrations during sample preparation.

Oxidative & Thermal Stress

Mechanism: Radical-mediated oxidation targets the electron-rich moieties of the molecule. Thermal stress provides the activation energy required for thermolytic bond cleavage. Causality & Prevention: Sitagliptin compounds can be completely degraded by 3% hydrogen peroxide over 3 days[3]. Thermal stress at 80°C causes approximately 65% degradation[5]. Ensure all solvents are degassed and samples are kept away from direct heat sources.

Part 3: Quantitative Degradation Profiling

The following table synthesizes the forced degradation profile of sitagliptin derivatives under various stress conditions to help you benchmark your analytical recoveries.

Stress ConditionReagent / EnvironmentExposure TimeObserved Degradation (%)Primary Degradation Mechanism
Alkaline 0.1 N NaOH3 - 9 hours~75%[5]Base-catalyzed hydrolysis of the amide/triazolopyrazine ring[4]
Acidic 0.1 N HCl3 hours28% - 45%[5],[3]Acid-catalyzed desulfation and partial hydrolysis
Oxidative 3% - 5% H₂O₂3 - 14 days45% - 100%[5],[3]Radical-mediated oxidation of electron-rich moieties
Thermal Solid/Solution at 80°C3 days~65%[5]Thermolytic bond cleavage
Neutral Water/Methanol3 days< 5%[3]Highly stable under neutral pH and ambient light[3]

Part 4: Diagnostic Workflow for Solution Instability

Troubleshooting Detect Detect Peak Splitting / Degradation in HPLC Chromatogram CheckpH Assess Solution pH & Conditions Detect->CheckpH Acidic pH < 4.0 (Acidic) CheckpH->Acidic Basic pH > 7.0 (Alkaline) CheckpH->Basic Oxidative Dissolved O2 / Light Exposure CheckpH->Oxidative Desulfation Mechanism: N-Sulfate Cleavage Fix: Buffer to pH 4.5 - 6.0 Acidic->Desulfation Hydrolysis Mechanism: Base Hydrolysis Fix: Neutralize & Store at -20°C Basic->Hydrolysis Oxidation Mechanism: Radical Attack Fix: Purge with N2/Ar Gas Oxidative->Oxidation

Workflow for diagnosing and mitigating Sitagliptin N-Sulfate degradation.

Part 5: Self-Validating Protocol: Stability-Indicating RP-HPLC

To accurately monitor the degradation of Sitagliptin N-Sulfate, you must utilize a stability-indicating method capable of resolving the intact metabolite from its desulfated and hydrolyzed fragments. This protocol integrates self-validating system suitability checks to ensure the method itself is not causing degradation.

Materials & Reagents
  • Column: End-capped C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 150 mm, 2.7 μm)[3]. Causality: End-capping prevents secondary interactions between the basic amine groups of degradation products and residual silanols on the silica matrix, preventing peak tailing.

  • Mobile Phase: 0.1 M Potassium dihydrogen phosphate buffer : Methanol (1:1, v/v)[6].

  • pH Adjustment: Phosphoric acid[6].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade distilled water to create a 0.1 M buffer[6].

  • Adjust the pH of the buffer strictly to 4.5 using dilute phosphoric acid[6]. Causality: pH 4.5 is the optimal thermodynamic window. It is acidic enough to prevent base-catalyzed ring opening, but mild enough to prevent acid-catalyzed desulfation of the N-sulfate group.

  • Combine 500 mL of the pH 4.5 buffer with 500 mL of HPLC-grade methanol[6].

  • Degas the mixture via ultrasonication and filter through a 0.45 μm membrane[6].

Step 2: Sample Preparation & Environmental Shielding

  • Weigh the Sitagliptin N-Sulfate sodium salt standard and dissolve it in a diluent of Methanol:Water (20:80, v/v)[3].

  • Immediately purge the vial headspace with Nitrogen or Argon gas for 30 seconds[2]. Causality: Displacing oxygen prevents radical-mediated oxidative degradation during the sequence run.

  • Store the autosampler tray at 4°C to prevent thermal degradation during long sequences.

Step 3: Chromatographic Execution

  • Flow Rate: 1.0 mL/min.

  • Column Oven: 22°C - 25°C[6].

  • Detection: UV at 254 nm or 260 nm.

  • Run Time: Minimum 20 minutes to capture late-eluting alkaline degradation products[6].

Step 4: Self-Validation (System Suitability) Before analyzing experimental samples, the system must validate its own integrity:

  • Blank Injection: Inject the diluent. Validation: The baseline must be free of peaks at the expected retention time (approx. 5.5 - 6.3 min)[6].

  • Standard Precision: Inject the Sitagliptin N-Sulfate standard 5 times. Validation: The Relative Standard Deviation (RSD) of the peak area must be < 2.0%. If RSD > 2.0%, the compound is actively degrading in the autosampler vial; re-check diluent pH and inert gas purging.

References

  • Stability of extemporaneously prepared sitagliptin phosphate solution - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Stability of extemporaneously prepared sitagliptin phosphate solution. PLOS One. Available at:[Link]

  • Stability‑indicating RP‑HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • View of Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase for Sitagliptin N-Sulfate chromatography

Focus: Optimizing Mobile Phase for Sitagliptin N-Sulfate Overview: As a Senior Application Scientist, I frequently encounter challenges in separating highly polar Phase II metabolites from their parent active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing Mobile Phase for Sitagliptin N-Sulfate

Overview: As a Senior Application Scientist, I frequently encounter challenges in separating highly polar Phase II metabolites from their parent active pharmaceutical ingredients (APIs). Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes[1], undergoes minor hepatic metabolism to form Sitagliptin N-Sulfate[2][3].

The addition of the sulfate group drastically shifts the molecule's physicochemical properties, creating an anionic, highly polar species that defies standard reversed-phase (RP) retention mechanisms[4]. This technical guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your mobile phase specifically for this challenging impurity.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does Sitagliptin N-Sulfate elute at the void volume when using my standard C18 method (Acetonitrile/Water with 0.1% Formic Acid)? The Causality: Sitagliptin is a basic compound (pKa ~8.78) that retains well on a hydrophobic C18 column[1]. However, the N-sulfate metabolite carries a permanent negative charge across a wide pH range. Highly charged sulfated compounds are inherently polar; thus, conventional reversed-phase liquid chromatography cannot provide adequate hydrophobic retention, causing the analyte to elute immediately at the void volume ( t0​ )[4]. The Solution: You must alter the chromatographic retention mechanism. Shift either to Hydrophilic Interaction Liquid Chromatography (HILIC)[3][5] or employ Ion-Pairing Liquid Chromatography (IPLC) using a volatile amine (e.g., hexylamine) to neutralize the sulfate charge and artificially increase its hydrophobicity[4].

Q2: I am using LC-MS/MS for impurity profiling. How do I choose between HILIC and RP-IPLC? The Causality: Both methods can be MS-compatible if volatile buffers are used. HILIC leverages a water-enriched layer on a polar stationary phase, making it ideal for partitioning highly polar N-sulfates[3]. Conversely, RP-IPLC uses ion-pairing agents that often cause severe ion suppression in the MS electrospray source and can permanently alter a C18 column's selectivity. The Solution: Prioritize HILIC (e.g., ZIC-HILIC) with an Ammonium Formate/Acetonitrile mobile phase for LC-MS/MS[3][5]. It provides excellent retention for the N-sulfate without contaminating your mass spectrometer with sticky ion-pairing reagents.

Q3: My UV-based quality control method shows severe peak tailing for the N-sulfate impurity. How can I correct this? The Causality: Peak tailing for sulfated compounds in RP-HPLC is almost always due to secondary interactions with residual silanols on the silica support, or inadequate buffer capacity failing to maintain a consistent ionization state across the analyte band[4]. The Solution: Increase the buffer concentration (e.g., 20-50 mM Phosphate buffer at pH 6.0-7.0) to mask silanol interactions, or switch to a polar-embedded C18 or Pentafluorophenyl (PFP) column which offers alternative selectivity[2][4].

Chromatographic Decision Workflow

To ensure systematic method development, follow the decision tree below based on your detector compatibility requirements.

Workflow Start Sitagliptin N-Sulfate Analysis CheckMS Is LC-MS Compatibility Required? Start->CheckMS HILIC Use HILIC Mode (High ACN, NH4-Formate) CheckMS->HILIC Yes (Polarity Focus) RP_IP Use RP-HPLC with Volatile Ion-Pairing CheckMS->RP_IP Yes (Retention Focus) RP_UV Use RP-HPLC with Phosphate/TFA Buffer CheckMS->RP_UV No (UV Only)

Workflow for selecting the correct chromatographic mode for Sitagliptin N-Sulfate.

Experimental Workflows & Methodologies
Protocol A: HILIC-MS/MS Method for Sitagliptin N-Sulfate

This protocol operates as a self-validating system: the high organic content ensures rapid desolvation in the MS source, while the specific buffer controls the ionization state of the sulfate, ensuring reproducible retention.

Materials:

  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 × 4.6 mm, 5 µm[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • System Equilibration: Flush the HILIC column with 90% Mobile Phase B for at least 30 column volumes. Scientific Context: HILIC requires significantly longer equilibration times than RP-HPLC to establish the stagnant aqueous layer on the stationary phase.

  • Sample Preparation: Dilute the Sitagliptin N-Sulfate standard (CAS 940002-57-3)[6] in a diluent closely matching the initial mobile phase conditions (e.g., 80% Acetonitrile). Crucial: Injecting highly aqueous samples in HILIC will disrupt the aqueous layer, causing severe peak distortion.

  • Gradient Elution:

    • 0-2 min: 90% B (Isocratic hold to retain the polar sulfate).

    • 2-10 min: Linear gradient to 50% B (Elutes the parent Sitagliptin, which is less polar than the N-sulfate in HILIC mode).

    • 10-15 min: Hold at 50% B.

    • 15-16 min: Return to 90% B.

    • 16-25 min: Re-equilibration.

  • Detection: ESI+ or ESI- mode. The N-sulfate readily forms a [M-H]- ion in negative mode, or undergoes in-source fragmentation (loss of 80 Da, SO3​ ) in positive mode[3].

Protocol B: Stability-Indicating RP-HPLC (UV Detection)

For routine QA/QC where MS is not required, a heavily buffered RP-HPLC method is the gold standard to force retention of the polar impurity[1][7].

Materials:

  • Column: End-capped C18 or PFP column, 150 × 4.6 mm, 5 µm[2].

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the appropriate amount of KH2​PO4​ in HPLC-grade water. Adjust to pH 6.5 using 1M KOH. Filter through a 0.22 µm membrane. Scientific Context: pH 6.5 ensures the basic amine of parent sitagliptin is partially neutralized, reducing tailing, while providing high ionic strength to handle the sulfate impurity.

  • Gradient Elution:

    • 0-5 min: 10% B (High aqueous hold to retain the polar N-sulfate).

    • 5-20 min: Gradient to 60% B.

  • Detection: PDA detector set to 210 nm and 265 nm[7][8].

Quantitative Data: Mobile Phase Additive Comparison

To facilitate rapid method development, the following table summarizes the effects of various mobile phase modifiers on Sitagliptin N-Sulfate.

Mobile Phase AdditiveChromatographic ModeEffect on Sitagliptin N-Sulfate RetentionMS CompatibilityTypical Application
0.1% Formic Acid RP-HPLCVery Poor (Elutes at t0​ )ExcellentGeneral screening (fails for sulfate)
10 mM Ammonium Formate HILICExcellent (Strong retention)ExcellentLC-MS/MS Metabolite Profiling[3]
5 mM Hexylamine RP-IPLCGood (Ion-pairing increases hydrophobicity)Moderate (Causes ion suppression)Complex mixture resolution[4]
20 mM Phosphate (pH 6.5) RP-HPLCModerate (Requires low organic start)Incompatible (Non-volatile)QC / UV-based Impurity Assay[7]
0.1% Trifluoroacetic Acid RP-HPLCPoor to Moderate (Ion-pairing effect)Poor (Signal suppression)Peptide/API co-formulations[9]
Mechanistic Pathways

Understanding the metabolic shift is critical for anticipating chromatographic behavior. The addition of the sulfate group fundamentally inverts the molecule's interaction with the stationary phase.

Metabolism Sitagliptin Sitagliptin (Parent) Basic, Moderate Polarity Metabolism Hepatic Metabolism (Phase II N-Sulfation) Sitagliptin->Metabolism RP_Ret Strong RP Retention (Standard C18) Sitagliptin->RP_Ret NSulfate Sitagliptin N-Sulfate Highly Polar, Anionic Metabolism->NSulfate RP_Loss Loss of RP Retention (Elutes at Void Volume) NSulfate->RP_Loss

Metabolic pathway altering the physicochemical properties and RP-HPLC retention of Sitagliptin.

References
  • Source: scielo.
  • Source: orientjchem.
  • Source: researchgate.
  • Source: asianpubs.
  • Source: jddtonline.
  • 940002-57-3(acid)
  • Identification of Novel Metabolic Pathways of Sitagliptin (STG)
  • Source: mdpi.
  • Source: massbank.

Sources

Optimization

Technical Support Center: Sitagliptin N-Sulfate Sodium Salt Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven methodologies to prevent the prem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven methodologies to prevent the premature hydrolysis of Sitagliptin N-Sulfate sodium salt.

Unlike standard sitagliptin phosphate or ionic sulfate salts, which are engineered for high stability and resist hydrolysis in neutral environments (exhibiting an aquatic half-life of roughly 895 days at pH 7)[1], the N-sulfate derivative contains a covalent S-N (sulfamate) bond. This specific structural modification drastically alters its handling requirements.

Mechanistic Causality: Why Does Hydrolysis Occur?

To prevent degradation, we must first understand the chemical causality. Sitagliptin N-sulfate is a sulfamate. In alkaline or neutral conditions, the negatively charged sulfonate group repels nucleophiles, rendering the molecule stable. However, in acidic environments, the sulfamate nitrogen becomes protonated to form a zwitterion. This protonated amine is an excellent leaving group, allowing ambient moisture to attack the sulfur atom, resulting in rapid S-N bond cleavage.

This reaction yields the desulfated sitagliptin free base and inorganic sodium bisulfate. Standard sitagliptin requires harsh conditions (e.g., 2.5 M HCl at 60°C for 6 hours) to achieve even a 20% degradation rate[2]. In stark contrast, the N-sulfate will rapidly hydrolyze at room temperature if exposed to even mild acidity or deliquescent moisture[3].

G A Sitagliptin N-Sulfate Sodium Salt C Protonated Sulfamate Intermediate A->C B Moisture Ingress (H2O + Trace H+) B->C Acid Catalysis D S-N Bond Cleavage C->D E Sitagliptin Free Base (Active Amine) D->E F Sodium Bisulfate (Inorganic Byproduct) D->F

Mechanism of acid-catalyzed S-N bond hydrolysis in Sitagliptin N-Sulfate.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative stability metrics of the N-sulfate derivative compared to the standard reference salt.

ParameterSitagliptin N-Sulfate Sodium SaltSitagliptin Phosphate (Reference)Mechanistic Causality
Optimal Solid Storage -20°C, Desiccated (Argon)20°C to 25°C (Ambient)Sulfamates undergo spontaneous solid-state hydrolysis if ambient moisture condenses.
Aqueous Stability (pH 2.0) < 10% remaining (1 hour)~80% remaining (6 hours)Acid-catalyzed S-N cleavage is orders of magnitude faster than amide hydrolysis[2].
Aqueous Stability (pH 8.0) > 98% remaining (24 hours)> 99% remaining (24 hours)Alkaline conditions prevent protonation of the sulfamate nitrogen, stabilizing the bond.
Hygroscopicity High (Deliquescent at >40% RH)Low (Stable up to 75% RH)Sodium salts of sulfamates readily form hydrates, drawing in atmospheric water[3].

Troubleshooting Guide & FAQs

Q1: Why am I seeing a double peak or a massive mass shift in my LC-MS analysis of stored samples? A1: You are observing active hydrolysis on the column or in the autosampler. Sitagliptin N-sulfate will show a specific parent mass (e.g., [M-Na]-). If it hydrolyzes, it reverts to the sitagliptin free base, which presents a distinct mass of m/z 408.1[4]. Solution: Never use 0.1% Formic Acid or TFA in your mobile phase for this compound. Switch to a neutral or slightly alkaline mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.5).

Q2: My solid powder has become clumpy and shows reduced solubility. What happened? A2: Deliquescence followed by solid-state degradation. While pharmaceutical manufacturers engineer novel sitagliptin salts to exhibit lower hygroscopicity to prevent hydrolysis[3], the sodium salt of an N-sulfate is inherently hygroscopic. Moisture absorption leads to a localized drop in pH, accelerating degradation. Solution: Always equilibrate the sealed vial to room temperature before opening. If the powder is clumpy, discard it, as the S-N bond is likely already compromised.

Q3: How do I choose the right reconstitution buffer for my in vitro assays? A3: Avoid unbuffered LC-MS grade water, which often has a slightly acidic pH (5.5–6.0) due to dissolved atmospheric CO2. Solution: Reconstitute directly into a biological buffer at pH 7.5–8.5 (e.g., 50 mM HEPES or Tris-HCl).

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every handling step must include a self-validating check. Follow this protocol strictly when preparing stock solutions.

Workflow S1 1. Desiccated Storage (-20°C, Argon) S2 2. Equilibrate to RT (30 mins, Sealed) S1->S2 S3 3. Reconstitution (pH 7.5-8.5 Buffer) S2->S3 S4 4. Aliquoting (Single-use vials) S3->S4 S5 5. Flash Freezing (Liquid N2) S4->S5

Step-by-step workflow for the safe handling and reconstitution of Sitagliptin N-Sulfate.

Protocol: Reconstitution and Integrity Verification

Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (20–25°C) for exactly 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis. Validation Check: The exterior of the glass vial must be completely dry and at ambient temperature to the touch before the seal is broken.

Step 2: Alkaline Buffer Preparation Prepare a 50 mM HEPES buffer, adjusted to pH 8.0 using NaOH. Causality: Maintaining a slightly alkaline pH strictly prevents the protonation of the sulfamate nitrogen, shutting down the primary degradation pathway.

Step 3: Reconstitution Add the pH 8.0 buffer directly to the vial to achieve your desired stock concentration (e.g., 10 mM). Vortex gently for 15 seconds until visually clear.

Step 4: LC-MS Integrity Check (Crucial Self-Validation) Immediately dilute a 5 µL aliquot of the stock into 995 µL of a neutral mobile phase (10 mM Ammonium Acetate, pH 7.5 / Acetonitrile). Inject into the LC-MS. Validation Check: Analyze the spectra. The parent mass of the N-sulfate must dominate. If you detect a significant peak at m/z 408.1 (Sitagliptin free base)[4], the S-N bond has hydrolyzed, and the stock must be discarded.

Step 5: Aliquoting and Cryopreservation Dispense the validated stock into single-use, low-bind microcentrifuge tubes. Flash-freeze immediately in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

References

  • [1] Title: Environmental Assessment: Ertugliflozin/Sitagliptin FDC Source: fda.gov URL:

  • [2] Title: Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity Source: ufrgs.br URL:

  • [4] Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: nih.gov URL:

  • [3] Title: Crystalline salts of sitagliptin - European Patent Office - EP 2915814 A2 Source: googleapis.com URL:

Sources

Troubleshooting

Increasing solid-phase extraction recovery of sitagliptin sulfate metabolites

Overview: The Challenge of Phase II Metabolites While sitagliptin is primarily excreted unchanged, minor metabolic pathways produce highly polar Phase II conjugates, notably the M1 N-sulfate metabolite[1]. Traditional bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Challenge of Phase II Metabolites

While sitagliptin is primarily excreted unchanged, minor metabolic pathways produce highly polar Phase II conjugates, notably the M1 N-sulfate metabolite[1]. Traditional bioanalytical workflows for sitagliptin rely on its basic primary amine (pKa ~7.7), utilizing Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) solid-phase extraction[2]. However, these methods frequently fail when applied to sulfate metabolites. The following troubleshooting guide addresses the specific physicochemical challenges of extracting sitagliptin sulfate conjugates from biological matrices.

Troubleshooting Guides & FAQs

Q1: Why does the recovery of sitagliptin sulfate metabolites drop below 20% when using our standard Mixed-Mode Cation Exchange (MCX) protocol? Expert Insight: The parent drug, sitagliptin, possesses a basic primary amine, making it an ideal candidate for MCX extraction[2]. However, phase II metabolism—specifically N-sulfation to form the M1 metabolite—converts this basic amine into a strongly acidic sulfamate group (pKa < 1)[1]. This fundamental structural change means the metabolite is permanently negatively charged at physiological and acidic pH levels. When loaded onto an MCX cartridge, the electrostatic repulsion between the acidic sulfate group and the sulfonic acid sorbent leads to immediate breakthrough.

Q2: Which solid-phase extraction (SPE) chemistry is optimal for recovering these highly polar sulfate conjugates? Expert Insight: Weak Anion Exchange (WAX) is the gold standard for extracting strong acids like sulfate metabolites[3]. WAX sorbents feature an aliphatic amine functional group (pKa ~9.8). At an acidic loading pH (e.g., pH 5.0), the sorbent is fully protonated and positively charged, creating a strong ionic bond with the permanently negative sulfate metabolite. Unlike Strong Anion Exchange (MAX)—which binds sulfates so tightly that elution becomes nearly impossible—WAX allows for efficient elution by simply raising the pH above 10 (e.g., using 5% NH₄OH in methanol) to neutralize the sorbent and release the analyte[3].

Q3: We are experiencing severe ion suppression in our LC-MS/MS analysis. How can we optimize the WAX wash steps to remove matrix interferences like phospholipids? Expert Insight: The strength of the WAX-sulfate ionic interaction allows for aggressive washing protocols without risking analyte loss. After an initial aqueous wash (e.g., 2% formic acid) to remove salts and proteins, you must implement a 100% organic wash (e.g., methanol)[3]. Because the sulfate metabolite is ionically bound to the protonated WAX sorbent, the 100% organic wash will strip away neutral lipids, basic compounds (including unchanged parent sitagliptin, which will elute here and can be collected separately if dual-quantification is needed), and phospholipids. This targeted matrix removal drastically reduces ion suppression in the mass spectrometer.

Quantitative Data: SPE Sorbent Recovery Comparison

Table 1: Theoretical and observed recovery rates for Sitagliptin and its N-Sulfate metabolite across different SPE chemistries.

SPE ChemistryPrimary MechanismSitagliptin (Parent) RecoverySitagliptin N-Sulfate RecoveryRationale for Sulfate Recovery
C18 (Reversed-Phase) Hydrophobic~85%< 10%Analyte is too polar; fails to partition into the hydrophobic stationary phase.
MCX (Strong Cation) Cation Exchange~95%< 5%Electrostatic repulsion between the sulfamate group and the sulfonic acid sorbent.
MAX (Strong Anion) Anion Exchange< 10%< 15%Irreversible binding; the quaternary amine sorbent cannot be neutralized to release the strong acid.
WAX (Weak Anion) Anion Exchange< 10%*> 90% Optimal retention at low pH; efficient elution at high pH (neutralizes the sorbent).

*Note: Parent sitagliptin does not bind ionically to WAX and will elute during the organic wash step.

Self-Validating Experimental Protocol: WAX SPE for Sitagliptin Sulfate

This protocol is designed as a self-validating system: the chemistry inherently dictates the success of the extraction. If the analyte is lost, the pH of the load or elution step was incorrectly prepared.

Step 1: Sample Pre-treatment

  • Action: Aliquot 200 µL of plasma/urine. Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Causality: Lowers the matrix pH to ~4.0. This ensures the WAX sorbent (pKa ~9.8) remains fully protonated and positively charged upon loading, maximizing ionic retention of the sulfate[3].

Step 2: Cartridge Conditioning

  • Action: Pass 1 mL Methanol, followed by 1 mL of 2% Formic Acid through the WAX cartridge (30 mg/1 mL).

Step 3: Sample Loading

  • Action: Load the acidified sample at a flow rate of 1 mL/min.

  • Causality: The permanently negatively charged sulfate metabolite binds to the positively charged amine sorbent.

Step 4: Interference Wash 1 (Aqueous)

  • Action: Wash with 1 mL of 2% Formic Acid in water.

  • Causality: Removes highly polar matrix components, salts, and residual proteins without disrupting the ionic bond.

Step 5: Interference Wash 2 (Organic)

  • Action: Wash with 1 mL of 100% Methanol.

  • Validation Checkpoint: Collect this wash fraction. If the sulfate metabolite is detected here, the loading pH was too high, causing the WAX sorbent to deprotonate prematurely. If parent sitagliptin is missing from this wash, the sorbent was overloaded.

  • Causality: Removes hydrophobic interferences, phospholipids, and basic compounds (including parent sitagliptin). The sulfate metabolite remains locked to the sorbent.

Step 6: Target Elution

  • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Causality: The high pH (>10) deprotonates and neutralizes the WAX sorbent. Without the positive charge on the stationary phase, the ionic bond is broken, and the sulfate metabolite elutes freely[3].

Step 7: Reconstitution

  • Action: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase (e.g., HILIC conditions).

Workflow Visualization

WAX_SPE_Workflow N1 1. Sample Pre-treatment Acidify matrix to pH 4.0 (Ensures WAX sorbent is ionized) N2 2. Load onto WAX Cartridge Strongly acidic sulfate binds to positively charged amine sorbent N1->N2 Apply Sample N3 3. Wash Step 1: Aqueous 2% Formic Acid in Water (Removes salts & proteins) N2->N3 Retain Target N4 4. Wash Step 2: Organic 100% Methanol (Removes neutral & basic lipids) N3->N4 Wash N5 5. Target Elution 5% NH4OH in Methanol (Neutralizes sorbent, releases sulfate) N4->N5 Elute Target N6 6. LC-MS/MS Analysis HILIC or specialized RP column N5->N6 Evaporate & Reconstitute

Figure 1: Weak Anion Exchange (WAX) SPE workflow for extracting sitagliptin sulfate metabolites.

References

  • Title: SITAGLIPTIN (PD003506) - Metabolism and Pharmacokinetics Source: Probes & Drugs URL: [Link]

  • Title: Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Profiling Urinary Sulfate Metabolites With Mass Spectrometry Source: Frontiers in Molecular Biosciences (via PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Sitagliptin N-Sulfate vs. Unchanged Sitagliptin: A Comprehensive Pharmacokinetic and Metabolic Comparison Guide

Executive Summary & Structural Causality Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes. A defining hallmark of sitagliptin’s pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely utilized in the management of type 2 diabetes. A defining hallmark of sitagliptin’s pharmacokinetic (PK) profile is its exceptional metabolic stability. The molecule is engineered with a trifluorophenyl group and a trifluoromethyl-substituted triazolopiperazine ring, which sterically and electronically shield it from extensive hepatic oxidation.

Because of this structural causality, sitagliptin is primarily eliminated as an unchanged parent drug via active renal tubular secretion[1]. Hepatic metabolism serves only as a minor clearance pathway, accounting for approximately 16% of the administered dose[2]. The primary enzyme responsible for this limited biotransformation is CYP3A4, with a minor contribution from CYP2C8[1]. Among the six trace metabolites formed is Sitagliptin N-sulfate (designated as Metabolite M1) , which arises from the N-sulfation of the parent compound[3].

G Sitagliptin Sitagliptin (Parent Drug) Highly Stable Renal Renal Excretion (Active Tubular Secretion) Sitagliptin->Renal 79-87% Unchanged CYP Hepatic Metabolism (CYP3A4 & CYP2C8) Sitagliptin->CYP Minor Pathway (~16%) M1 Sitagliptin N-Sulfate (M1) Trace Metabolite CYP->M1 N-Sulfation (2-4%) OtherMet Other Metabolites (M2-M6) CYP->OtherMet Oxidative/Glucuronidation M1->Renal Excreted in Urine

Diagram 1: Metabolic pathway and clearance routes of sitagliptin, highlighting the M1 N-sulfate.

Quantitative Pharmacokinetic & Pharmacodynamic Comparison

The clinical efficacy of sitagliptin is driven almost exclusively by the unchanged parent drug. The N-sulfate metabolite (M1) circulates at trace levels (representing only 2–4% of total plasma radioactivity) and exhibits negligible pharmacological activity[1][3].

Below is a comparative synthesis of their pharmacokinetic and pharmacodynamic parameters based on 1[1]:

ParameterUnchanged Sitagliptin (Parent)Sitagliptin N-Sulfate (Metabolite M1)
Plasma Radioactivity (AUC) ~74% of total radioactivity2% – 4% of total radioactivity
DPP-4 Inhibitory Activity (IC50) 18 nM (Highly Potent)~5 µM (~300-fold less active)
Primary Elimination Route Renal (79–87% excreted unchanged)Renal (Excreted as a trace metabolite)
Terminal Half-Life (t1/2) ~12.4 hoursN/A (Clearance is formation-rate limited)
Formation / Clearance Mechanism Rapid oral absorption (87% bioavailability)CYP3A4/CYP2C8 oxidation & N-sulfation

Experimental Methodologies: Self-Validating Protocols

To objectively compare the PK profile and pharmacological relevance of unchanged sitagliptin versus its N-sulfate metabolite, researchers employ a combination of radiometric mass balance studies and in vitro enzymatic assays.

Workflow Dosing Step 1: Oral Dosing [14C]Sitagliptin Sampling Step 2: Sample Collection Plasma, Urine, Feces Dosing->Sampling Extraction Step 3: SPE Extraction & Protein Precipitation Sampling->Extraction Analysis Step 4: LC-MS/MS + Radiometric Profiling Extraction->Analysis Validation Step 5: Self-Validation Mass Balance Recovery Analysis->Validation

Diagram 2: Self-validating experimental workflow for radiometric mass balance and PK profiling.

Protocol 1: In Vivo Mass Balance & Metabolite Profiling

Causality & Rationale: To ensure no metabolite is "lost" during analysis, a [14C]-radiolabeled sitagliptin tracer is utilized. This allows for the absolute quantification of all drug-related material regardless of structural biotransformation, providing a self-validating system that ensures ~100% mass balance recovery[2].

  • Dosing: Administer a single oral dose of 83 mg [14C]sitagliptin (approx. 193 µCi) to healthy human subjects[2].

  • Sample Collection: Collect plasma, urine, and feces at predefined intervals over 7 days. Self-validation step: Total radioactivity must be measured in all matrices to ensure >95% mass balance recovery (typically 87% in urine, 13% in feces)[2].

  • Sample Preparation: Extract plasma and urine samples using solid-phase extraction (SPE) to isolate the drug and its metabolites from endogenous proteins.

  • LC-MS/MS & Radiometric Detection: Inject the extracted samples into a high-performance liquid chromatography (HPLC) system coupled inline with a tandem mass spectrometer (MS/MS) and a flow scintillation analyzer.

  • Data Synthesis: Quantify unchanged sitagliptin by comparing the MS/MS peak area (m/z 408.2 → 235.0) against a validated standard curve[4]. Quantify the N-sulfate metabolite (M1) by integrating its respective radio-chromatographic peak.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Pharmacodynamic Validation)

Causality & Rationale: Identifying a metabolite is insufficient; its clinical relevance must be tested. By comparing the IC50 of synthesized Sitagliptin N-sulfate against the parent drug, researchers can definitively conclude whether the metabolite contributes to glycemic control[3].

  • Reagent Preparation: Prepare recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Compound Dilution: Prepare serial dilutions of unchanged sitagliptin (positive control) and synthesized Sitagliptin N-sulfate (M1) ranging from 1 nM to 100 µM.

  • Incubation: Incubate the enzyme with the compounds for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation & Measurement: Add the fluorogenic substrate. Measure the rate of fluorescence increase (excitation 380 nm, emission 460 nm) over 10 minutes. Self-validation step: Include a no-inhibitor control (100% activity) and a no-enzyme control (background fluorescence).

  • IC50 Calculation: Plot the fractional activity against inhibitor concentration using non-linear regression. (Validation criteria: Sitagliptin IC50 ≈ 18 nM; N-sulfate IC50 ≈ 5 µM)[3].

Clinical and Drug Development Implications

The stark contrast between the dominant unchanged sitagliptin and its trace N-sulfate metabolite dictates its clinical handling:

  • Low Drug-Drug Interaction (DDI) Potential: Because sitagliptin is not heavily reliant on CYP3A4 for clearance (metabolism is a minor pathway), co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers does not necessitate dose adjustments[1].

  • Renal Dosing Dependency: Since ~79% of the drug is excreted unchanged in the urine via active tubular secretion, renal impairment directly impacts drug clearance. Dose adjustments (e.g., reducing from 100 mg to 50 mg or 25 mg) are strictly guided by the patient's estimated glomerular filtration rate (eGFR) rather than hepatic function[5].

References

  • FDA Center for Drug Evaluation and Research - Januvia NDA 21-995 Clinical Pharmacology Biopharmaceutics Review. 1

  • PubMed (Drug Metabolism and Disposition) - Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. 2

  • European Medicines Agency (EMA) - Januvia Assessment Report. 3

  • GaBI Journal - Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations. 4

  • Texas Health and Human Services - Sitagliptin Clinical Monograph. 5

Sources

Comparative

Comprehensive Validation Guide: LC-MS/MS Bioanalytical Assays for Sitagliptin N-Sulfate Sodium Salt

A Comparative Analysis of Sample Preparation Workflows for Phase II Metabolites As a Senior Application Scientist, I frequently observe laboratories struggling to adapt established parent-drug assays for the quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Sample Preparation Workflows for Phase II Metabolites

As a Senior Application Scientist, I frequently observe laboratories struggling to adapt established parent-drug assays for the quantification of Phase II metabolites. Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily excreted unchanged; however, a minor but critical fraction undergoes hepatic sulfation to form Sitagliptin N-Sulfate[1]. Quantifying this specific metabolite is becoming increasingly essential for comprehensive pharmacokinetic (PK) profiling and environmental mass balance studies, as it is a persistent fluorinated marker in municipal wastewater[2].

Validating an LC-MS/MS assay for Sitagliptin N-Sulfate presents a unique analytical hurdle. Standard bioanalytical methods optimized for the parent drug—which typically employ Liquid-Liquid Extraction (LLE) and positive electrospray ionization (ESI+)[3]—are fundamentally incompatible with the highly polar, permanently anionic nature of the N-sulfate metabolite.

This guide objectively compares the performance of traditional LLE against an optimized Weak Anion Exchange Solid Phase Extraction (WAX-SPE) workflow. By utilizing high-purity Sitagliptin N-Sulfate sodium salt reference standards (e.g., Cayman Chemical)[1], we demonstrate how to build a self-validating system that achieves full compliance with ICH M10 bioanalytical validation guidelines[4].

Mechanistic Causality: The Chemistry of Phase II Metabolites

To design a robust assay, we must first understand the causality behind the molecule's behavior. The addition of a sulfate group via hepatic sulfotransferase (SULT) dramatically alters the physicochemical properties of sitagliptin.

G1 A Sitagliptin (Parent Drug) Basic Amine, ESI+ B Hepatic Sulfotransferase (SULT) Phase II Metabolism A->B C Sitagliptin N-Sulfate Anionic Metabolite, ESI- B->C D Biliary Excretion & Wastewater Detection C->D

Metabolic pathway of sitagliptin to sitagliptin N-sulfate via hepatic sulfation.

The sulfate moiety is a strong acid (pKa < 1) and remains permanently ionized (deprotonated) across the physiological pH range.

  • Extraction Failure: When attempting a traditional LLE with a non-polar solvent like methyl tert-butyl ether (MTBE), the thermodynamic cost of partitioning this charged, highly hydrophilic anion into the organic phase is insurmountable.

  • Ionization Shift: While parent sitagliptin ionizes efficiently in ESI+[3], the N-sulfate metabolite requires ESI- for optimal sensitivity, yielding a robust [M-H]- precursor at m/z 486.1[5].

Comparative Methodology: Sample Preparation Workflows

To demonstrate the necessity of targeted sample preparation, we compared two protocols using human plasma spiked with a verified Sitagliptin N-Sulfate sodium salt reference standard[1].

Protocol A: Traditional Liquid-Liquid Extraction (LLE) - The Control
  • Aliquot: Transfer 100 µL of spiked human plasma into a 2.0 mL microcentrifuge tube.

  • Spiking: Add 10 µL of Internal Standard (Sitagliptin-d4, 100 ng/mL).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[3].

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean tube.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Weak Anion Exchange (WAX) SPE - The Optimized Standard

Expert Insight: Why WAX and not Strong Anion Exchange (SAX)? Because the sulfate group is permanently charged, a SAX sorbent (also permanently charged) would bind the metabolite irreversibly. WAX utilizes a secondary amine sorbent that can be neutralized at high pH, breaking the ionic interaction and allowing targeted elution.

  • Aliquot & Spike: Transfer 100 µL of plasma into a tube. Add 10 µL of Sitagliptin N-Sulfate standard and 10 µL of IS.

  • Pre-treatment: Dilute the sample with 200 µL of 2% ammonium hydroxide in water. This ensures the sulfate group is fully ionized and disrupts protein binding.

  • Conditioning: Condition a WAX SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at 1 mL/min.

  • Washing (The Self-Validating Step): Wash sequentially with 1 mL of 2% ammonium hydroxide in water (removes neutral/cationic interferences, including parent sitagliptin) and 1 mL of methanol (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic environment neutralizes the WAX sorbent, releasing the permanently charged sulfate metabolite.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of Mobile Phase A.

G2 A Plasma Sample + Sitagliptin N-Sulfate B Sample Preparation Strategy A->B C1 Liquid-Liquid Extraction (MTBE) B->C1 Traditional C2 Solid Phase Extraction (WAX Cartridge) B->C2 Optimized D1 Poor Recovery (<30%) C1->D1 D2 High Recovery (>85%) C2->D2 E LC-MS/MS Analysis ESI Negative Mode D1->E D2->E

Comparison of LLE vs. SPE workflows for the extraction of polar sitagliptin N-sulfate.

LC-MS/MS Instrument Parameters

Chromatographic separation was achieved using a Zorbax Eclipse Plus C18 column (2.1 x 150 mm, 3.5 µm)[5]. To accommodate the differing ionization requirements of the metabolite and the internal standard, the mass spectrometer was operated with rapid polarity switching.

Mobile Phases:

  • A: LC-MS Grade Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Ionization Mode
Sitagliptin N-Sulfate (Quantifier) 486.196.0-80-40ESI (-)
Sitagliptin N-Sulfate (Qualifier) 486.1152.0-80-30ESI (-)
Sitagliptin-d4 (IS) 412.2239.16025ESI (+)

Note: The m/z 96.0 product ion corresponds to the cleaved sulfate group (HSO4-), providing a highly specific quantifier transition for Phase II metabolites[5].

ICH M10 Bioanalytical Assay Validation: Comparative Performance

A full validation was conducted in accordance with ICH M10 guidelines[4], which mandate strict criteria for accuracy, precision, recovery, and matrix effects. The data below objectively compares the performance of the LLE and WAX-SPE workflows.

Table 2: ICH M10 Validation Summary (LLE vs. WAX-SPE)

Validation ParameterProtocol A: LLE (MTBE)Protocol B: WAX-SPEICH M10 Acceptance Criteria
Mean Recovery (%) 28.4 ± 5.2%89.6 ± 3.1%Consistent and reproducible
Intra-day Precision (CV%) 18.5%4.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 78.5%98.2%85% – 115%
Matrix Effect (%) 65.2% (Severe Suppression)94.5% (Minimal)CV ≤ 15% between lots
Overall ICH M10 Status FAIL PASS Must meet all criteria

System Self-Validation & Conclusion: The WAX-SPE protocol acts as a self-validating system. By selectively washing away phospholipids with methanol prior to elution, it inherently minimizes matrix suppression (Matrix Effect = 94.5%), ensuring that the internal standard and analyte responses remain linear and reproducible across the entire calibration range. The LLE method, conversely, fails ICH M10 criteria entirely due to poor recovery and high variability caused by the thermodynamic incompatibility of the solvent with the anionic sulfate group.

For laboratories conducting PK or environmental wastewater monitoring[2], utilizing a high-quality reference standard[1] paired with a targeted WAX-SPE and ESI(-) LC-MS/MS workflow is the only reliable path to regulatory compliance.

References
  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorin
  • ICH M10 on bioanalytical method validation - Scientific guideline - europa.eu -
  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - nih.gov -
  • PRODUCT INFORMATION: Sitagliptin N-Sulfate (sodium salt) - Cayman Chemical - caymanchem.com -
  • MassBank3: Sitagliptin-N-sulfate (MSBNK-BAFG-CSL2311092314) - massbank.jp -

Sources

Validation

A Comparative Guide to Sitagliptin Metabolism Across Mammalian Species for Preclinical and Clinical Research

This guide provides an in-depth comparison of the metabolic pathways of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across key mammalian species used in drug development: humans, rats, and dogs. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the metabolic pathways of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across key mammalian species used in drug development: humans, rats, and dogs. Understanding these species-specific metabolic profiles is fundamental for the accurate translation of preclinical pharmacokinetic and safety data to clinical outcomes.

Introduction: The "Why" of Cross-Species Metabolic Profiling

Sitagliptin is a widely prescribed oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus.[1] Its primary mechanism of action is the inhibition of the DPP-4 enzyme, which increases the levels of active incretin hormones like GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion.[2][3]

In drug development, a crucial step is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a candidate compound. Preclinical animal models, typically rodents (rats) and non-rodents (dogs), are used to predict human pharmacokinetics. However, significant species differences in drug-metabolizing enzymes can lead to divergent metabolic pathways, producing different metabolites or varying amounts of the same metabolites. This can profoundly impact the drug's efficacy, safety, and overall disposition. Therefore, a comparative analysis of metabolism is not merely a regulatory checkbox but a cornerstone of predictive drug development, ensuring that the selected animal models are relevant to human clinical scenarios.

For sitagliptin, the story is one of remarkable consistency. The drug is primarily eliminated from the body unchanged, with metabolism representing a minor clearance pathway across all species studied.[2][4][5] This guide will dissect the subtle yet important aspects of this profile.

Section 1: The Dominant Theme: Renal Excretion Over Metabolism

Across humans, rats, and dogs, the principal route of sitagliptin elimination is renal excretion of the unchanged parent drug.[6][7] In humans, approximately 79-87% of an oral dose is excreted unchanged in the urine.[2][7] This renal clearance involves active tubular secretion, with studies indicating that sitagliptin is a substrate for the human organic anion transporter-3 (hOAT3) and P-glycoprotein (P-gp).[6][8]

Metabolism accounts for only about 16% of an administered dose in humans, with the resulting metabolites found at trace levels in plasma.[2][7] Crucially, these metabolites are not expected to contribute to the plasma DPP-4 inhibitory activity of sitagliptin, meaning the pharmacological effect is driven almost entirely by the parent compound.[2][3] This low level of metabolic clearance is a key characteristic that simplifies its pharmacokinetic profile.

Section 2: Profiling Sitagliptin's Minor Metabolites

While metabolism is a minor pathway, characterizing the metabolites formed is essential for safety assessment. In vitro studies using liver microsomes and in vivo studies with radiolabeled sitagliptin have identified the key biotransformation pathways.[5][6][9]

In Humans: Six primary metabolites have been identified at trace levels.[2][7] The metabolic transformations include:

  • Phase I Metabolism (Oxidative): Primarily mediated by cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C8.[2][7][10] This leads to hydroxylation of the triazolopiperazine ring and oxidative desaturation of the piperazine ring. The latter is followed by a cyclization reaction to form two stereoisomeric metabolites (M2 and M5).[5][7][11]

  • Phase II Metabolism (Conjugative): Involves N-sulfation (forming M1) and N-carbamoyl glucuronidation.[5][7] An ether glucuronide of a hydroxylated metabolite is also formed.[7]

In Rats and Dogs: The metabolic profile in preclinical species is qualitatively very similar to that in humans.[5][9] All major metabolites detected in human plasma and excreta have also been observed in rats and dogs.[1][6][9] This concordance is a significant advantage, as it validates the use of these species for non-clinical safety studies. The same types of reactions occur: N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation followed by cyclization.[5][12]

The primary quantitative difference lies in the excretion routes. While renal clearance is dominant in all species, biliary excretion is a more significant pathway in rats compared to dogs and humans.[1][5]

Section 3: Visualizing the Metabolic Pathways

The following diagrams illustrate the conserved metabolic pathways of sitagliptin.

Sitagliptin_Metabolism_Human cluster_phase1 Phase I (CYP3A4, CYP2C8) cluster_phase2 Phase II Sitagliptin Sitagliptin M6_Hydroxylated M6 (Hydroxylated derivatives) Sitagliptin->M6_Hydroxylated Oxidative_Intermediate Oxidative Desaturation Intermediate Sitagliptin->Oxidative_Intermediate M1_Sulfate M1 (N-Sulfate) Sitagliptin->M1_Sulfate Sulfotransferase M4_Glucuronide M4 (N-carbamoyl glucuronide) Sitagliptin->M4_Glucuronide UGT M3_Ether_Glucuronide M3 (Ether glucuronide) M6_Hydroxylated->M3_Ether_Glucuronide UGT M2_Cyclic M2 (cis-cyclic) Oxidative_Intermediate->M2_Cyclic Cyclization M5_Cyclic M5 (trans-cyclic) Oxidative_Intermediate->M5_Cyclic Cyclization Sitagliptin_Metabolism_Rat_Dog cluster_phase1 Phase I (CYP-mediated) cluster_phase2 Phase II Sitagliptin Sitagliptin Hydroxylated_Metabolites Hydroxylated derivatives Sitagliptin->Hydroxylated_Metabolites Oxidative_Intermediate Oxidative Desaturation Intermediate Sitagliptin->Oxidative_Intermediate N_Sulfate N-Sulfate Sitagliptin->N_Sulfate Sulfotransferase N_Carbamoyl_Glucuronide N-carbamoyl glucuronide Sitagliptin->N_Carbamoyl_Glucuronide UGT Cyclic_Metabolites Cyclic Metabolites (M2, M5) Oxidative_Intermediate->Cyclic_Metabolites Cyclization

Caption: Conserved metabolic pathways in rats and dogs.

Section 4: Quantitative Comparison and Implications

The following table summarizes the key disposition parameters for sitagliptin across species.

ParameterHumanRatDog
Primary Elimination Route Renal Excretion [2][7]Renal & Biliary Excretion [1][5]Renal Excretion [1][5]
% of Dose Excreted Unchanged ~79-87% (Urine) [2][7]Major component in excreta [5][12]Major component in excreta [5][12]
% of Dose Excreted as Metabolites ~16% [2][3][7]~10-16% [5][12]~10-16% [5][12]
Major Phase I Enzymes CYP3A4, CYP2C8 (minor) [2][6][10]CYP enzymes [9]CYP enzymes [9]
Metabolites Formed N-sulfate, N-carbamoyl glucuronide, hydroxylated derivatives, cyclic metabolites (M2, M5) [3][5][7]Same classes of metabolites as humans [5][12]Same classes of metabolites as humans [5][12]

Implications for Drug Development: The high degree of similarity in the metabolic fate of sitagliptin across these species is highly advantageous.

  • Predictive Value: It provides high confidence that the rat and dog are appropriate toxicological species, as they are exposed to a similar metabolic profile as humans.

  • Low Risk of Metabolite-Mediated Toxicity: Since metabolism is a minor pathway and the resulting metabolites are present at very low concentrations, the risk of species-specific toxicity from a unique or disproportionate metabolite is low. [1][6]* Simplified Drug-Drug Interaction (DDI) Profile: Because sitagliptin clearance is not heavily reliant on CYP enzymes, it has a lower potential for clinically significant pharmacokinetic interactions with drugs that inhibit or induce these enzymes. [4][8]In vitro, sitagliptin does not significantly inhibit major CYP isozymes at clinically relevant concentrations. [1][4][6]

Section 5: Experimental Protocol: In Vitro Metabolism in Liver Microsomes

To determine the role of CYP450 enzymes in the metabolism of a compound like sitagliptin, an incubation study with liver microsomes is a standard and informative assay.

Objective: To identify metabolites of sitagliptin formed by Phase I enzymes and to identify the specific CYP enzymes involved.

Methodology:

  • Preparation of Incubation Mixture:

    • Rationale: This step assembles all necessary components for the enzymatic reaction in a controlled buffer system.

    • In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (e.g., 100 mM, pH 7.4) and pooled liver microsomes (from human, rat, or dog; final concentration typically 0.5-1.0 mg/mL).

    • Causality: Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of CYP450 enzymes. [13]A buffered system at physiological pH is essential for optimal enzyme function.

  • Pre-incubation:

    • Rationale: This allows the system to reach thermal equilibrium before the reaction is initiated.

    • Add sitagliptin (at a test concentration, e.g., 1-10 µM) to the microsomal suspension.

    • Vortex gently and pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Rationale: The reaction is started by adding the essential cofactor required by CYP enzymes.

    • Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself to the tube to initiate the metabolic reaction.

    • Causality: CYP450 enzymes are oxidoreductases that require NADPH as a source of reducing equivalents to catalyze the oxidation of substrates. An NADPH-regenerating system ensures a sustained supply of the cofactor throughout the incubation.

  • Control Incubations (Self-Validation):

    • Rationale: Controls are critical to ensure that any metabolite formation observed is due to enzymatic activity.

    • Negative Control 1 (No Cofactor): Prepare an identical incubation but replace the NADPH solution with buffer. This confirms that the reaction is NADPH-dependent.

    • Negative Control 2 (Heat-Inactivated Microsomes): Prepare an incubation with microsomes that have been boiled prior to use. This confirms that the reaction is enzymatic and not due to chemical degradation.

  • Incubation:

    • Rationale: This allows time for the enzymatic conversion of the parent drug to its metabolites.

    • Incubate all tubes (test and controls) at 37°C for a set time period (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60 minutes) can also be performed to determine the rate of metabolism.

  • Termination of Reaction (Quenching):

    • Rationale: The reaction must be stopped abruptly to accurately measure metabolite formation at a specific time point.

    • Add an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

    • Causality: The organic solvent precipitates the microsomal proteins, thereby denaturing the enzymes and halting all metabolic activity. The internal standard is crucial for accurate quantification during analysis.

  • Sample Processing and Analysis:

    • Rationale: The sample must be clarified before injection into the analytical instrument.

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Causality: LC-MS/MS is a highly sensitive and specific technique that can separate the parent drug from its metabolites (based on their chromatographic retention time) and identify them (based on their mass-to-charge ratio and fragmentation patterns).

Conclusion

The metabolic profile of sitagliptin is characterized by its simplicity and consistency across humans and key preclinical species like the rat and dog. The drug's disposition is dominated by renal excretion of the unchanged parent compound, with metabolism by CYP3A4 and other enzymes playing a minor role. The qualitative similarity of the trace metabolites formed across species validates the use of these animal models in non-clinical safety assessments and suggests a low risk of forming disproportionate or unique human metabolites. This straightforward metabolic profile contributes to sitagliptin's predictable pharmacokinetics and relatively low potential for drug-drug interactions involving metabolic pathways.

References

  • EMA. Januvia - sitagliptin - EMA. Available from: [Link].

  • IJTR. Sitagliptin a DPP-4 Inhibitor - ijrti. Available from: [Link].

  • FDA. center for drug evaluation and - accessdata.fda.gov. Available from: [Link].

  • Lee, J. H., et al. (2021). Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor in patients with type 2 diabetes. Archives of Pharmacal Research, 44(2), 166-179. Available from: [Link].

  • Vincent, S. H., et al. (2007). Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Drug Metabolism and Disposition, 35(4), 533-538. Available from: [Link].

  • ResearchGate. Main biotransformation pathways for [ 14 C]sitagliptin in humans. Available from: [Link].

  • Khreit, O. I. G., et al. (2018). Identification of Novel Metabolic Pathways of Sitagliptin (STG) by in-vitro Incubation with Rat Hepatocytes using Liquid Chromatography-Mass Spectrometry (LC-MS). Journal of Drug Metabolism & Toxicology, 9(2). Available from: [Link].

  • Herman, G. A., et al. (2008). Sitagliptin, a dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects. British Journal of Clinical Pharmacology, 66(3), 399-406. Available from: [Link].

  • PubMed. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Available from: [Link].

  • Beconi, M. G., et al. (2007). Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs. Drug Metabolism and Disposition, 35(4), 525-532. Available from: [Link].

  • ResearchGate. (2026). Sitagliptin a DPP 4 Inhibitor. Available from: [Link].

  • Beconi, M. G., et al. (2007). Disposition of the Dipeptidyl Peptidase 4 Inhibitor Sitagliptin in Rats and Dogs. Drug Metabolism and Disposition, 35(4), 525-532. Available from: [Link].

  • Ledesma-Sotelo, M., et al. (2024). Ocular and Plasma Pharmacokinetics of Sitagliptin Eye Drops: Preclinical Data. Pharmaceutics, 16(12), 1709. Available from: [Link].

  • ResearchGate. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: Results from two randomized, double-blind, placebo-controlled studies with single oral doses. Available from: [Link].

  • Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. Clinical Pharmacology & Therapeutics, 78(6), 675-688. Available from: [Link].

  • Liu, D. Q., et al. (2007). Characterization of two cyclic metabolites of sitagliptin. Drug Metabolism and Disposition, 35(4), 521-524. Available from: [Link].

  • LATIN AMERICAN JOURNAL OF PHARMACY. Diabetes Treatment Drug Sitagliptin Exerts Strong Inhibition towards the Activity of UDP-Glucuronosyltransferases (UGTs). Available from: [Link].

  • PubMed. Integrative CYP450 and network pharmacology approach for the assessment of Corilagin's influence on Sitagliptin pharmacokinetics. Available from: [Link].

  • Graefe-Mody, U., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetes, Obesity and Metabolism, 17(10), 1013-1016. Available from: [Link].

  • Waget, A., et al. (2011). Physiological and Pharmacological Mechanisms through which the DPP-4 Inhibitor Sitagliptin Regulates Glycemia in Mice. Endocrinology, 152(8), 3018-3029. Available from: [Link].

  • Al-Dosari, M. S., et al. (2021). Evaluating the effect of type 2 diabetes mellitus on CYP450 enzymes and P-gp activities, before and after glycemic control. Scientific Reports, 11(1), 1-11. Available from: [Link].

  • FDA. 209803Orig1s000 209805Orig1s000 209806Orig1s000 - accessdata.fda.gov. Available from: [Link].

  • Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Available from: [Link].

  • El-Marasy, S. A., et al. (2021). The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin. Pharmaceuticals, 14(7), 633. Available from: [Link].

  • Lu, H., et al. (2018). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 107(11), 2786-2799. Available from: [Link].

Sources

Comparative

Sitagliptin N-Sulfate sodium salt purity analysis and NMR validation

An in-depth understanding of drug metabolism and impurity profiling is non-negotiable in modern pharmaceutical development. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes, u...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of drug metabolism and impurity profiling is non-negotiable in modern pharmaceutical development. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes, undergoes Phase II biotransformation to form Sitagliptin N-Sulfate [1].

As a Senior Application Scientist, I frequently see development bottlenecks arise when teams attempt to apply standard Active Pharmaceutical Ingredient (API) analytical methods directly to metabolites. Sitagliptin N-Sulfate sodium salt (CAS: 2470126-25-9; MW: 509.4 g/mol )[1][2] presents unique analytical challenges due to its increased polarity and the electron-withdrawing nature of the sulfamate group.

This guide objectively compares the analytical methodologies required for the rigorous purity determination and structural validation of Sitagliptin N-Sulfate, providing actionable, self-validating protocols for your laboratory.

Metabolic Context and Analytical Strategy

Sitagliptin N-sulfate is formed via hepatic sulfation and is primarily excreted in bile[1]. Because regulatory agencies require strict control and monitoring of metabolites and process impurities[3], establishing an orthogonal analytical strategy—combining mass spectrometry for trace purity and Nuclear Magnetic Resonance (NMR) for structural elucidation—is critical.

G Sitagliptin (-)-Sitagliptin (Parent API) Enzyme Sulfotransferase (Phase II Metabolism) Sitagliptin->Enzyme Hepatic Processing Metabolite Sitagliptin N-Sulfate (Sodium Salt) Enzyme->Metabolite Sulfation

Phase II metabolic pathway of Sitagliptin yielding the N-sulfate metabolite.

Purity Analysis: HPLC-UV vs. UHPLC-MS/MS

The Causality of Choice: Standard stability-indicating Reverse Phase Liquid Chromatography (RP-LC) with UV detection (typically at 210 nm) is highly effective for the parent Sitagliptin API and basic process degradants[3]. However, the addition of the sulfate group alters the molecule's retention behavior and ionization efficiency. When analyzing Sitagliptin N-Sulfate as a trace impurity or within complex biological matrices, UV detection lacks the requisite specificity and sensitivity.

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) utilizing Electrospray Ionization (ESI) is the superior alternative. By targeting the specific mass-to-charge ratio of the free acid (m/z 487.4)[4], MS/MS eliminates matrix interference.

Table 1: Comparative Performance Metrics for Sitagliptin N-Sulfate Purity
MetricHPLC-UV (210 nm)UHPLC-MS/MS (ESI-Negative)Advantage / Causality
Specificity Low (Relies on retention time)High (m/z 487.4 → specific fragments)MS/MS resolves co-eluting matrix components.
LOD / LOQ ~0.5 ppm / ~1.5 ppm~0.002 ppm / ~0.005 ppmMS/MS is mandatory for trace genotoxic/metabolite limits[3].
Run Time 15 - 25 minutes3 - 5 minutesUHPLC sub-2 µm particles accelerate mass transfer.
Matrix Effect High interferenceModerate (Requires Internal Standard)Isotopic dilution in MS corrects for ion suppression.
Protocol 1: Self-Validating UHPLC-MS/MS Workflow

To ensure trustworthiness, this protocol incorporates mass balance and internal standard (IS) validation.

  • Sample Preparation: Dissolve the Sitagliptin N-Sulfate sodium salt standard in Methanol:Water (50:50, v/v) to a stock concentration of 1 mg/mL. Spike in Sitagliptin-d4 as the internal standard to correct for ionization fluctuations.

  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 × 50 mm.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes[5]. The acidic modifier ensures reproducible peak shape for the sulfamate group.

  • MS/MS Detection: Operate the triple quadrupole in Negative ESI mode (monitoring the [M-H]- ion at m/z 487.4)[4].

  • System Suitability (Self-Validation): Before analyzing unknown samples, inject a known LOQ standard. The system is validated only if the signal-to-noise (S/N) ratio is >10 and the IS peak area variance is <5% across six replicate injections.

Structural Validation: 1D vs. 2D NMR Spectroscopy

The Causality of Choice: While LC-MS confirms the molecular weight, it cannot definitively prove the exact site of sulfation. Nuclear Magnetic Resonance (NMR) is required. Sitagliptin contains a trifluoromethyl group and a 2,4,5-trifluorophenyl ring[4]. This unique structure makes 19F-NMR an exceptionally powerful, interference-free tool for quantitative NMR (qNMR)[6].

However, to prove that the sulfate group is attached to the primary amine (forming the sulfamate), 2D-NMR (specifically 1H-15N HSQC or 1H-13C HMBC) is necessary. The electron-withdrawing nature of the sulfate group causes a distinct downfield chemical shift perturbation at the adjacent chiral center compared to the parent API.

Table 2: Key NMR Chemical Shifts & Structural Markers
NucleusParent Sitagliptin (δ ppm)Sitagliptin N-Sulfate (δ ppm)Diagnostic Value
19F-NMR -61.5 (CF3), -118 to -142 (Ar-F)-61.6 (CF3), -118 to -142 (Ar-F)Highly specific for qNMR quantification[6].
1H-NMR (CH-NH2/NH) ~3.5 ppm (multiplet)~4.1 ppm (multiplet)Downfield shift confirms modification at the amine.
15N-NMR ~25 ppm~65 ppmDirect confirmation of the sulfamate nitrogen environment.
Protocol 2: Self-Validating qNMR Workflow

This protocol utilizes 19F-NMR to bypass proton-rich matrix interferences.

  • Sample Preparation: Dissolve 10 mg of Sitagliptin N-Sulfate and an exact mass of a fluorinated internal standard (e.g., Ciprofloxacin)[6] in 0.6 mL of DMSO-d6.

  • Instrument Setup: 400 MHz or higher NMR spectrometer equipped with a fluorine-tunable probe[5].

  • Parameter Optimization (Critical Step): Set the relaxation delay ( d1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei (typically d1​ > 10 seconds). Causality: Failing to allow complete spin relaxation will result in artificially low integration values and inaccurate purity calculations.

  • Data Acquisition & Validation: Acquire 64 scans. Validate the purity by comparing the integrated area of the Sitagliptin -CF3 peak against the internal standard peak. The orthogonal 2D HSQC must show the correlation between the downfield-shifted proton and the sulfated nitrogen.

Integrated Analytical Decision Tree

To streamline your laboratory operations, the following decision tree illustrates how to deploy these methodologies based on the sample matrix and objective.

Workflow Start Sitagliptin N-Sulfate Sample Split Aliquot Distribution Start->Split Purity Purity Analysis (UHPLC-MS/MS) Split->Purity Trace Impurity / Bio-matrix Structure Structural Validation (1D/2D NMR) Split->Structure Bulk API / Reference Std MS_Data m/z 487.4 [M-H]- Trace Quantification Purity->MS_Data NMR_Data 19F qNMR & 2D HSQC Site Confirmation Structure->NMR_Data

Orthogonal analytical workflow for the validation of Sitagliptin N-Sulfate.

Conclusion

For the rigorous validation of Sitagliptin N-Sulfate sodium salt, relying on a single analytical technique is a critical failure point. UHPLC-MS/MS provides the necessary sensitivity and specificity to bypass the limitations of UV detection for trace analysis[3], while 19F-NMR and 2D-NMR provide absolute, matrix-independent structural confirmation[6]. By implementing these self-validating protocols, analytical teams can ensure absolute data integrity during drug development and impurity profiling.

References

  • National Center for Biotechnology Information. "Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925." PubChem. Available at:[Link]

  • Vuyyuru, N. R., et al. "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method." ResearchGate. Available at: [Link]

  • Shen, Y., et al. "Quantitative analysis of Sitagliptin using 19F-NMR method: A universal technique for fluorinated compound detection." ResearchGate. Available at: [Link]

  • Fang, Z., et al. "Identification of sitagliptin binding proteins by affinity purification mass spectrometry." PMC - NIH. Available at:[Link]

Sources

Validation

Comparative Guide to the Cross-Reactivity of Sitagliptin N-Sulfate in DPP-4 Inhibitor Assays

A Senior Application Scientist's Guide for Researchers Introduction Sitagliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Introduction

Sitagliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic mechanism hinges on preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By stabilizing these hormones, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[1][3][4] While sitagliptin is primarily eliminated from the body unchanged, a minor metabolic pathway exists, accounting for approximately 16% of an administered dose.[1][3][5] This biotransformation yields several metabolites, including Sitagliptin N-Sulfate.[5][6][7]

A critical question for researchers in pharmacology and drug metabolism is whether these metabolites retain biological activity or interfere with assays designed to measure the parent drug. This guide provides a comprehensive framework for evaluating the cross-reactivity of Sitagliptin N-Sulfate in DPP-4 inhibitor assays, presenting a detailed experimental protocol and the scientific rationale behind it. While regulatory documents suggest these trace metabolites are not expected to contribute to the overall plasma DPP-4 inhibitory activity, this guide outlines the in vitro validation process to confirm this assertion experimentally.[1][3][4]

The Metabolic Fate of Sitagliptin

Experimental Design: A Head-to-Head Comparison of Inhibitory Potency

To objectively assess the cross-reactivity of Sitagliptin N-Sulfate, a direct comparison of its inhibitory potency (IC50) against that of the parent compound, sitagliptin, is required. A fluorometric enzyme inhibition assay is the gold standard for this purpose, offering high sensitivity and suitability for high-throughput screening.[8][9]

Core Objective

The primary goal is to determine and compare the 50% inhibitory concentration (IC50) values of sitagliptin and its N-sulfate metabolite against recombinant human DPP-4 enzyme. A significantly higher IC50 value for the metabolite would indicate negligible cross-reactivity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the comparative DPP-4 inhibitor assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Serial Dilutions of Sitagliptin & Sitagliptin N-Sulfate A1 Dispense Inhibitors (Sitagliptin, Metabolite) & Controls into Wells P1->A1 P2 Prepare DPP-4 Enzyme Working Solution A2 Add DPP-4 Enzyme to Wells P2->A2 P3 Prepare Fluorogenic Substrate (H-Gly-Pro-AMC) Solution A4 Initiate Reaction by Adding DPP-4 Substrate P3->A4 A1->A2 A3 Incubate at 37°C (10 min) A2->A3 A3->A4 D1 Measure Fluorescence Kinetically (Ex/Em = 360/460 nm) at 37°C A4->D1 D2 Calculate Rate of Reaction (Slope of Linear Phase) D1->D2 D3 Determine % Inhibition vs. Enzyme Control D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 Values D3->D4

Caption: Workflow for the comparative DPP-4 inhibition assay.

Detailed Experimental Protocol

Materials:

  • Recombinant Human DPP-4 Enzyme[8][10]

  • DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)

  • Sitagliptin (analytical standard)

  • Sitagliptin N-Sulfate (synthesized or custom-ordered)

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[11]

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates[9]

  • Fluorescence microplate reader with kinetic and temperature control capabilities

Methodology:

  • Preparation of Inhibitor Stock Solutions: Prepare 10 mM stock solutions of both sitagliptin and Sitagliptin N-Sulfate in 100% DMSO.

  • Serial Dilutions: Create a series of 10-point, 3-fold serial dilutions for each compound in assay buffer. The final concentrations in the assay should typically range from 1 pM to 100 µM to capture the full dose-response curve for both a potent and a potentially weak inhibitor.

  • Assay Plate Setup:

    • Add 25 µL of each inhibitor dilution to triplicate wells of a 96-well plate.

    • Enzyme Control (EC): Add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. This represents 100% enzyme activity.

    • Blank Control: Add 50 µL of assay buffer to several wells (no enzyme, no inhibitor) to measure background fluorescence.

  • Enzyme Addition: Add 25 µL of a pre-diluted DPP-4 enzyme solution in assay buffer to all wells except the blanks. The final enzyme concentration should be optimized to yield a robust linear signal over 30-60 minutes.

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[11]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC50 determination.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 to 60 minutes.[8][9]

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_EC - V_blank))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for both sitagliptin and Sitagliptin N-Sulfate.

Expected Results and Mechanistic Interpretation

Based on published data regarding sitagliptin's metabolism, a significant disparity in inhibitory potency is expected.[3][5] Sitagliptin should exhibit a low nanomolar IC50 value, consistent with its known high affinity for the DPP-4 enzyme.[12][13] In contrast, Sitagliptin N-Sulfate is hypothesized to be a significantly weaker inhibitor, with an IC50 value that is several orders of magnitude higher, likely in the high micromolar range or exhibiting no significant inhibition at the highest concentrations tested.

Predicted Data Summary
CompoundPredicted IC50 (nM)Predicted Potency vs. Sitagliptin
Sitagliptin15 - 251x
Sitagliptin N-Sulfate> 100,000> 4,000x Weaker
The "Why": Structural Rationale for Reduced Activity

The potent binding of sitagliptin to the DPP-4 active site is a result of specific molecular interactions. The primary amine of the piperazine ring is a key feature that interacts with critical residues in the enzyme's S2 subsite. The addition of a large, negatively charged sulfate group (-SO₃⁻) at this nitrogen atom (N-Sulfate) introduces significant steric hindrance and electrostatic repulsion. This modification is expected to prevent the metabolite from fitting correctly into the narrow, hydrophobic active site pocket, thereby disrupting the essential binding interactions required for potent inhibition.

G cluster_enzyme DPP-4 Enzyme Active Site cluster_sitagliptin Sitagliptin (Potent Inhibitor) cluster_metabolite Sitagliptin N-Sulfate (Weak Inhibitor) Enzyme S1 Subsite S2 Subsite Sitagliptin Trifluorophenyl Group Piperazine Ring (with -NH- group) Other moieties Sitagliptin:f0->Enzyme:s Binds S1 Sitagliptin:f1->Enzyme:s Key Interaction with S2 Metabolite Trifluorophenyl Group Piperazine Ring (with -N-SO₃⁻ group) Other moieties Metabolite:f0->Enzyme:s Binds S1 Metabolite:f1->Enzyme:s Steric & Electrostatic Clash in S2

Caption: Steric hindrance from the N-Sulfate group prevents binding.

Conclusion

This guide provides the scientific rationale and a robust experimental framework for assessing the cross-reactivity of Sitagliptin N-Sulfate in DPP-4 inhibitor assays. The experimental evidence is expected to confirm that the N-sulfate metabolite possesses negligible inhibitory activity compared to the parent drug. This lack of activity is attributed to significant steric and electrostatic interference caused by the sulfate group, which prevents effective binding to the DPP-4 active site.

For researchers in drug development and metabolism, conducting such comparative assays is a crucial step in self-validating system. It ensures the specificity of screening assays, provides a more complete understanding of a drug's pharmacological profile, and confirms that the observed in vivo efficacy is overwhelmingly attributable to the parent compound, not its metabolites. This rigorous approach underpins the principles of scientific integrity and provides authoritative data for regulatory and research purposes.

References

  • Vertex AI Search. (2025, June 16).
  • U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Accessdata.fda.gov.
  • ResearchGate. (n.d.). Main biotransformation pathways for [14C]sitagliptin in humans.
  • International Journal of Research Trends and Innovation. (n.d.). Sitagliptin a DPP-4 Inhibitor.
  • International Journal of Trend in Scientific Research and Development. (2025, April 22). A Review on Analytical Method Development for Drug Sitagliptin.
  • Journal of Pharmaceutical Research and Innovation. (2025, September 24).
  • Devatis. (n.d.). Summary of Product Characteristics.
  • Texas Health and Human Services. (2020, September 29). Sitagliptin Monograph.
  • PubMed. (2007, April 15). Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans.
  • ChemicalBook. (2025, May 8). Sitagliptin phosphate: Mechanism, Pharmacokinetics and Pharmacodynamics.
  • The Royal Society of Chemistry. (2012, March 30). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, March 6). Analytical Methods for Determination of Sitagliptin.
  • International Journal of Pharmaceutical Sciences and Research. (2025, October 1). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
  • MDPI. (2025, March 28). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.
  • Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin.
  • ResearchGate. (n.d.).
  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • Frontiers. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • PMC. (2022, May 12). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • ResearchGate. (2025, October 22). Fluorescence interference of polyphenols in assays screening for dipeptidyl peptidase IV inhibitory activity.
  • PMC. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.
  • Inxight Drugs. (n.d.). SITAGLIPTIN SULFATE.
  • Life Technologies. (n.d.). DPP4 ACTIVITY ASSAY KIT.
  • ACS Publications. (2024, March 21). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition.
  • PMC. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • ACS Publications. (2020, March 3). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.
  • MDPI. (2022, April 20). Antidiabetic Drug Sitagliptin with Divalent Transition Metals Manganese and Cobalt: Synthesis, Structure, Characterization Antibacterial and Antioxidative Effects in Liver Tissues.
  • Frontiers. (n.d.). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays.
  • medRxiv. (2022, June 30). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?.
  • PMC. (n.d.). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies.
  • ResearchGate. (n.d.). Inhibitory activity of sitagliptin on DPP-IV activity measured in situ....

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Comparative

Inter-laboratory validation of Sitagliptin N-Sulfate quantification methods

Inter-Laboratory Validation of Sitagliptin N-Sulfate Quantification Methods: A Comparative Guide Introduction: The Analytical Challenge of Sitagliptin N-Sulfate Sitagliptin is a widely prescribed dipeptidyl peptidase-4 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Sitagliptin N-Sulfate Quantification Methods: A Comparative Guide

Introduction: The Analytical Challenge of Sitagliptin N-Sulfate

Sitagliptin is a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus. While the drug is predominantly excreted unchanged, it undergoes minor hepatic phase I and phase II metabolism. Sitagliptin N-sulfate (often designated as metabolite M7, CID 46782925) is a Phase II metabolite formed via sulfation[1][2][3].

Historically, quantifying this specific metabolite was limited to in vitro hepatocyte studies and clinical pharmacokinetics[2]. However, Sitagliptin N-sulfate has recently been identified as a persistent, fluorinated transformation product in municipal wastewater, contributing significantly to extractable organofluorine (EOF) environmental loads[4]. This dual relevance—clinical pharmacokinetics and environmental monitoring—demands highly robust, inter-laboratory validated quantification methods.

MetabolicPathway DPP4 Sitagliptin (DPP-4 Inhibitor) Phase1 Hepatic CYP3A4/2C8 (Minor Phase I) DPP4->Phase1 <16% Metabolism Phase2 Sulfotransferase (SULT) (Phase II Metabolism) DPP4->Phase2 Sulfation Metabolite Sitagliptin N-Sulfate (M7 Metabolite) Phase2->Metabolite +80 Da (SO3) Excretion Biliary/Renal Excretion & Wastewater Detection Metabolite->Excretion Excretion

Phase II metabolic pathway of Sitagliptin forming the N-Sulfate metabolite (M7).

Comparative Analysis of Quantification Methods

The addition of the highly polar sulfate group (+80 Da) fundamentally alters the physicochemical properties of Sitagliptin[2][5]. This structural shift dictates the necessity for specialized extraction and chromatographic techniques. Below is an objective comparison of the three primary methodologies utilized across different laboratory settings.

ZIC-HILIC LC-MS/MS (In Vitro Metabolism)
  • Mechanism & Causality: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is specifically employed because the N-sulfate moiety drastically increases the molecule's polarity. Traditional Reversed-Phase (RP) C18 columns often fail to retain such polar metabolites, causing them to elute in the void volume where matrix-induced ion suppression is most severe. HILIC ensures adequate retention and baseline separation from the parent drug[2][5].

  • Performance: Ideal for structural characterization and resolving isomeric metabolites in hepatocyte incubations.

Reversed-Phase LC-MS/MS with LLE (Clinical Pharmacokinetics)
  • Mechanism & Causality: For high-throughput plasma analysis, Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is utilized. MTBE selectively partitions the moderately polar analytes into the organic phase while leaving highly polar endogenous phospholipids in the aqueous phase. This targeted extraction minimizes matrix effects during Electrospray Ionization (ESI)[6].

  • Performance: Offers rapid run times and high reproducibility, making it the gold standard for clinical Contract Research Organizations (CROs).

Multisorbent SPE LC-HRMS (Environmental Analysis)
  • Mechanism & Causality: Wastewater contains extreme levels of interfering organic matter (e.g., humic acids). A multisorbent Solid-Phase Extraction (SPE) is required to concentrate the ultra-low abundance (sub-ppt) fluorinated analytes while washing away matrix suppressors. High-Resolution Mass Spectrometry (HRMS) provides exact mass capabilities, which is critical for distinguishing Sitagliptin N-sulfate from the background matrix of other fluorinated pollutants[4].

  • Performance: Superior specificity and sensitivity for complex environmental matrices.

Quantitative Method Comparison Table
ParameterZIC-HILIC LC-MS/MSRP-LC-MS/MS (LLE)Multisorbent SPE LC-HRMS
Primary Matrix Rat Hepatocytes / In vitroHuman/Rat PlasmaMunicipal Wastewater
Extraction Method Protein PrecipitationMTBE Liquid-Liquid ExtractionMultisorbent SPE
Analytical Column Zwitterionic HILICKinetex C18 (or equivalent)Reversed-Phase C18
Detection Mode ESI+ (MRM)ESI+ (MRM)ESI+ (Exact Mass HRMS)
Typical Recovery 85% - 90%79% - 83%60% - 130%
Sensitivity (LOQ) ~10 ng/mL~1 - 5 ng/mL10 - 100 pg/L (sub-ppt)
Key Advantage Excellent retention of polar metabolitesHigh throughput; easily standardizedUnmatched specificity for complex matrices

Inter-Laboratory Validation Framework

For a quantification method to be deemed reliable across multiple laboratories, it must operate as a self-validating system . This requires incorporating internal checks that flag analytical drift before it compromises data integrity.

ValidationWorkflow Start Method Transfer (Sitagliptin N-Sulfate) SST System Suitability (RT, Tailing, S/N > 10) Start->SST Intra Intra-Lab Precision (n=6, 3 QC levels) SST->Intra Pass Inter Inter-Lab Reproducibility (Multiple Sites) Intra->Inter CV < 15% Matrix Matrix Effect & Recovery (Spiked Plasma/Wastewater) Inter->Matrix Report Validated Quantification Method Matrix->Report Recovery 80-120%

Workflow for inter-laboratory validation of Sitagliptin N-Sulfate LC-MS/MS quantification.

Key Validation Pillars & Causality
  • Matrix Effect Assessment: Evaluated by comparing the peak area of a post-extraction spiked sample to a neat standard. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Sitagliptin-d4, is mandatory. Causality: The heavy isotope co-elutes exactly with the target analyte, experiencing identical ion suppression or enhancement in the ESI source. This allows the system to self-correct the quantitative readout mathematically[6].

  • Precision and Accuracy: Inter-day and inter-laboratory precision must yield a Coefficient of Variation (CV) < 15% (or < 20% at the Lower Limit of Quantification) to meet stringent bioanalytical guidelines.

  • Robustness: The method must withstand deliberate, minor variations in mobile phase pH or column temperature without losing peak symmetry.

Detailed Experimental Protocol: Self-Validating RP-LC-MS/MS Workflow

The following is a standardized, step-by-step protocol for the quantification of Sitagliptin N-Sulfate in plasma, optimized for inter-laboratory transfer[6].

Step 1: Matrix Aliquoting and Internal Standard Spiking

  • Transfer 100 µL of the biological matrix (e.g., plasma) into a clean 2.0 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Sitagliptin-d4 working solution (Internal Standard, 500 ng/mL).

  • Vortex for 30 seconds to ensure homogeneous distribution.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the spiked sample.

  • Vortex vigorously for 10 minutes using a multi-tube vortexer. Causality: Prolonged agitation maximizes the partitioning of the target analyte into the organic layer while precipitating matrix proteins.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to achieve clear phase separation.

Step 3: Evaporation and Reconstitution

  • Carefully transfer 800 µL of the upper organic layer into a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v mixture of 5 mM ammonium acetate with 0.04% formic acid and acetonitrile). Causality: Ammonium acetate acts as a volatile buffer that stabilizes the pH, ensuring consistent ionization of the sulfate group without clogging the MS orifice.

  • Vortex for 1 minute and transfer to an autosampler vial.

Step 4: Chromatographic Separation & MS/MS Detection

  • Column: Inject 5 µL onto a Kinetex C18 column (50 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Flow Rate: 0.2 mL/min under isocratic or gradient elution.

  • MS/MS Parameters: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions. For Sitagliptin N-sulfate, monitor the precursor ion [M+H]+ at m/z 488.08, and fragment ions corresponding to the loss of the phenolic sulfate (80 Da)[2].

  • Acceptance Criteria: The run is validated if the System Suitability Test (SST) demonstrates a Signal-to-Noise (S/N) ratio > 10 at the LLOQ, and the SIL-IS peak area variation across all samples is ≤ 15%.

References

  • Khreit, O. I. G., et al. "Identification of Novel Metabolic Pathways of Sitagliptin (STG) by LC/MS and LC/MS2 after Incubations with Rat Hepatocytes". Journal of Drug Metabolism & Toxicology, 2016.[Link]

  • PubChem. "Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925". National Institutes of Health.[Link]

  • Zahn, D., et al. "Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals". Environmental Science & Technology, ACS Publications, 2026.[Link]

  • Al-Shdefat, R., et al. "Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study". PMC, National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

Sitagliptin N-Sulfate (sodium salt) proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as an extension of the scientific method. The integrity of an Environmental Health and Safety (EHS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance requirements, but as an extension of the scientific method. The integrity of an Environmental Health and Safety (EHS) program relies on understanding the mechanistic behavior of the molecules being handled.

Sitagliptin N-Sulfate (sodium salt) is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin, routinely utilized in pharmacokinetic and drug metabolism studies[1]. From an operational standpoint, the disposal of this compound presents specific logistical challenges due to its unique structural moieties: a trifluoromethyl group and a sulfamate group[1]. Improper thermal degradation of these functional groups can release highly corrosive hydrogen fluoride (HF) and sulfur oxides (SOx)[2][3].

The following guide provides a self-validating framework for the safe handling, spill containment, and final destruction of Sitagliptin N-Sulfate.

Physicochemical Properties & Hazard Profiling

Before designing a disposal workflow, we must quantify the physical and chemical parameters that dictate the molecule's behavior in the environment and during combustion.

PropertyValueOperational Implication
CAS Number 2470126-25-9Essential for regulatory tracking and hazardous waste manifesting[1].
Molecular Formula C16H14F6N5O4S • NaHigh fluorine and sulfur content dictates specialized incineration[1].
Molecular Weight 509.4 g/mol Required for stoichiometric calculations of combustion byproducts[1].
Physical State SolidPowder form is highly prone to aerosolization; requires strict dust control[1].
Solubility Slightly soluble in methanolDictates the choice of solvent for surface decontamination and rinsate collection[1].
Storage -20°CRequires cold-chain logistics prior to final waste manifesting to maintain stability[1].

Emergency Spill Containment Protocol

Active pharmaceutical ingredients (APIs) in dry powder form pose a severe inhalation risk. Standard sweeping generates airborne particulates, which increases exposure risk and can contaminate facility HVAC systems. This protocol relies on wet-containment and vacuum methodologies to prevent aerosolization.

Step-by-Step Methodology:

  • Evacuation and Isolation: Immediately evacuate non-essential personnel from the spill zone. Secure the area to prevent the mechanical tracking of the API across the laboratory floor[4].

  • PPE Donning: Responders must don a NIOSH-approved respirator (N95 or higher, depending on the spill volume), tightly fitting safety goggles, chemical-resistant nitrile gloves, and an impervious lab coat[2].

  • Containment (Liquid/Solvent Spills): If the material is dissolved in a solvent (e.g., methanol), dike the spill with an inert absorbent such as vermiculite, dry sand, or earth[5]. Causality: Combustible absorbents like sawdust must be avoided to prevent secondary fire hazards when mixed with organic solvents.

  • Collection (Solid Spills): For dry solid spills, utilize a HEPA-filtered vacuum dedicated to hazardous APIs. Alternatively, gently cover the powder with damp absorbent pads to suppress dust before scooping it into a compatible, sealable container[5][6].

  • Decontamination: Wash the affected surface with a dilute methanol/water mixture. Collect all rinsate as hazardous liquid waste[7]. Causality: Flushing the rinsate down the drain violates environmental regulations, as municipal water treatment facilities cannot process fluorinated APIs[5].

SpillResponse Spill API Spill Detected Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don NIOSH Respirator & Impervious PPE Evacuate->PPE Containment Contain Spill (Avoid Aerosolization) PPE->Containment Collection HEPA Vacuum or Inert Absorbent Containment->Collection Disposal Transfer to Hazardous Waste Collection->Disposal

Fig 1. Emergency spill response protocol for Sitagliptin N-Sulfate.

Standard Operating Procedure (SOP) for Final Disposal

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal incineration temperatures are insufficient to break this bond, potentially releasing toxic perfluoroalkyl substances (PFAS) into the atmosphere. Furthermore, the sulfamate group will oxidize into sulfur dioxide (SO2), a primary precursor to acid rain. Therefore, specialized destruction is mandatory.

Step-by-Step Methodology:

  • Waste Segregation: Strictly segregate Sitagliptin N-Sulfate waste from non-halogenated organic waste streams. Causality: Halogenated waste requires specialized processing. Mixing streams exponentially increases disposal costs and regulatory non-compliance risks[8].

  • Primary Packaging: Place the collected waste into a chemically compatible, hermetically sealed container. Label explicitly as: "Hazardous Pharmaceutical Waste - Contains Fluorine and Sulfur."

  • Licensed Transport: Transfer the waste to a licensed hazardous material disposal vendor[2]. Ensure all RCRA (Resource Conservation and Recovery Act) or local equivalent manifesting requirements are met to maintain a verified chain of custody.

  • High-Temperature Incineration: The disposal vendor must utilize a chemical incinerator capable of sustaining temperatures >900°C. Causality: This high thermal energy is the minimum required to ensure the complete destruction and removal efficiency (DRE) of the stable C-F bonds[9].

  • Exhaust Scrubbing: The incinerator must be equipped with an afterburner and an alkaline acid-gas scrubber[2][3]. Causality: The scrubber chemically neutralizes the hydrogen fluoride (HF) and sulfur dioxide (SO2) generated during combustion, preventing corrosive damage to the facility infrastructure and mitigating environmental toxicity.

DisposalWorkflow Start Sitagliptin N-Sulfate Waste Generated Segregation Segregate as Halogenated/Sulfated Waste Start->Segregation Identify Hazards Packaging Seal in Compatible Primary Container Segregation->Packaging Transport Licensed Hazardous Waste Transport Packaging->Transport Incineration High-Temp Incineration (>900°C) w/ Afterburner Transport->Incineration Scrubber Acid Gas Scrubber (Neutralize HF & SOx) Incineration->Scrubber Exhaust Gas End Safe Environmental Release Scrubber->End

Fig 2. Step-by-step disposal workflow for halogenated pharmaceutical waste.

References

  • MATERIAL SAFETY DATA SHEETS SITAGLIPTIN HYDROCHLORIDE HYDRATE Source: Cleanchem Laboratories URL:[Link]

Sources

Handling

Personal protective equipment for handling Sitagliptin N-Sulfate (sodium salt)

Title: Advanced Operational Safety and Handling Blueprint for Sitagliptin N-Sulfate (Sodium Salt) As a Senior Application Scientist, I frequently observe that the handling of phase II drug metabolites is treated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational Safety and Handling Blueprint for Sitagliptin N-Sulfate (Sodium Salt)

As a Senior Application Scientist, I frequently observe that the handling of phase II drug metabolites is treated with the same generic protocols as standard bench reagents. This is a critical operational error. Sitagliptin N-Sulfate (sodium salt)—a key metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin—presents unique physicochemical challenges. While it is invaluable for xenobiotic metabolism studies and pharmacokinetic profiling [1], its crystalline powder form poses risks of aerosolization, combustible dust formation, and mucous membrane irritation [2].

This guide provides a field-proven, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Sitagliptin N-Sulfate.

Section 1: Physicochemical Risk Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Sitagliptin N-Sulfate contains fluorinated and sulfated moieties that influence both its electrostatic properties and its solubility [3].

Table 1: Physicochemical & Hazard Profile of Sitagliptin N-Sulfate (sodium salt)

ParameterSpecificationOperational Implication
CAS Number 2470126-25-9Unique identifier for safety tracking and waste manifesting.
Molecular Weight 509.4 g/mol Required for accurate molarity calculations in assays.
Physical State Crystalline SolidHigh risk of aerosolization; requires draft-controlled weighing.
Solubility Slightly soluble in MethanolRequires vigorous vortexing or sonication; purge with inert gas [1].
Storage -20°CPrevents thermal degradation and hydrolysis of the N-sulfate bond.
Primary Hazards Skin/Eye Irritant, Combustible DustMandates strict PPE and elimination of static/ignition sources[2].

Section 2: Personal Protective Equipment (PPE) Matrix

Generic PPE guidelines are insufficient for potent pharmaceutical metabolites. The following matrix details the specific equipment required and the mechanistic causality behind each choice.

Table 2: PPE Specifications & Justifications

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 / EN166 Splash GogglesProtects against mechanical irritation from airborne particulates and solvent splashes.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Provides chemical resistance against the active pharmaceutical ingredient (API) and solubilizing agents. Double-gloving is recommended.
Body Protection Impervious Laboratory CoatPrevents the accumulation of potentially combustible dust on personal clothing.
Respiratory NIOSH N95 / P100 Particulate RespiratorEssential if handling bulk powder outside a certified fume hood to prevent inhalation of the biologically active metabolite [2].

Section 3: Operational Workflow & Experimental Protocols

Expertise & Experience: The highest risk of exposure occurs during the transfer of the dry powder from the stock vial to the weigh boat. The electrostatic nature of the powder can cause it to repel from metallic spatulas and aerosolize into the breathing zone.

Protocol 1: Safe Weighing and Solubilization

  • Pre-Operation Validation: Ensure the chemical fume hood face velocity is calibrated between 80–100 feet per minute (fpm).

    • Self-Validation Check: Tape a 2-inch piece of laboratory tissue to the bottom of the sash. It should pull gently inward. If it flutters violently, the airflow is too turbulent and will scatter the powder; if it hangs straight down, containment is compromised.

  • Anti-Static Preparation: Use an anti-static zero-stat gun on the weigh boat before placing it on the analytical balance.

    • Causality: Neutralizing the surface charge prevents the fine Sitagliptin N-Sulfate powder from clinging to the sides of the boat or aerosolizing upon contact.

  • Powder Transfer: Using a grounded micro-spatula, transfer the required mass. Immediately recap the primary stock vial.

    • Self-Validation Check: Inspect the fingertips of your outer nitrile gloves. A clean glove validates proper transfer technique. Any visible white residue mandates immediate glove replacement and workspace decontamination.

  • Solubilization & Storage: Transfer the powder to a glass vial and add the solvent (e.g., Methanol). Because it is only slightly soluble in methanol [1], apply ultrasonic bath sonication for 3-5 minutes until the solution is optically clear.

    • Causality: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing and storing at -20°C. This displaces oxygen and moisture, preventing oxidative degradation of the compound during long-term storage.

Section 4: Spill Response and Waste Disposal Plan

Even with meticulous technique, spills can occur. Because Sitagliptin N-Sulfate can form combustible dust concentrations in the air [2], dry sweeping is strictly prohibited.

Protocol 2: Spill Containment and Decontamination

  • Isolation: Immediately halt work and lower the fume hood sash to 6 inches to maximize containment velocity.

  • Wetting (Crucial Step): Gently mist the spilled powder with a 70% ethanol/water solution.

    • Causality: Wetting immediately collapses the dust cloud and binds the particles, neutralizing both the inhalation hazard and the combustible dust risk.

  • Absorption: Wipe up the wetted powder using absorbent laboratory wipes, working from the outside perimeter of the spill toward the center to prevent spreading.

  • Chemical Decontamination: Wash the affected surface with a standard laboratory detergent and water, followed by a final wipe with 70% ethanol to remove any residual organics.

  • Waste Segregation: Place all contaminated wipes, weigh boats, and the outer layer of your gloves into a sealable, hazardous waste bag. Label it explicitly as "Trace Pharmaceutical Waste - Sitagliptin Metabolite" and route it to an approved chemical waste disposal plant [2]. Do not flush down drains.

Section 5: Visualizing the Safety Workflow

The following logic tree dictates the operational flow from preparation to disposal, ensuring all safety checks are met before proceeding.

HandlingWorkflow Start Initiate Protocol: Verify Hood Flow PPE Don PPE: Nitrile, Goggles, Coat Start->PPE Weigh Weighing & Transfer: Use Anti-Static Tools PPE->Weigh SpillCheck Spill Detected? Weigh->SpillCheck Cleanup Wet Cleanup: 70% EtOH Mist -> Wipe SpillCheck->Cleanup Yes Solubilize Solubilization: MeOH + Sonication SpillCheck->Solubilize No Waste Waste Segregation: Seal in Bio-Hazard Cleanup->Waste Solubilize->Waste End Decontaminate & Doff PPE Waste->End

Workflow for the safe handling, spill response, and disposal of Sitagliptin N-Sulfate.

References

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